4-Bromo-3-ethyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-ethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWUPJCGOTRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502741 | |
| Record name | 4-Bromo-5-ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15802-79-6 | |
| Record name | 4-Bromo-5-ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-ethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-ethyl-1H-pyrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of 4-Bromo-3-ethyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to provide well-founded estimations of its characteristics and outlines detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Identifiers
The structure of this compound is characterized by a five-membered pyrazole ring with a bromine atom at the 4-position and an ethyl group at the 3-position. The presence of a proton on one of the nitrogen atoms gives rise to tautomerism.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₇BrN₂ |
| Canonical SMILES | CCC1=NN=C(Br)C1 |
| InChI Key | (Predicted) |
| CAS Number | (Not assigned) |
Note: The InChI Key and CAS Number are not available as this compound is not widely cataloged. The SMILES string represents one of the possible tautomers.
Physicochemical Properties (Estimated)
The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from known data for structurally similar compounds such as 4-bromo-1H-pyrazole and 4-bromo-3-methyl-1H-pyrazole.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Reference Compounds |
| Molecular Weight | 175.03 g/mol | (Calculated) |
| Melting Point | 70 - 80 °C | 4-bromo-1H-pyrazole (93-96 °C)[1], 4-bromo-3-methyl-1H-pyrazole (solid)[2] |
| Boiling Point | > 200 °C | 4-bromo-1H-pyrazole (250-260 °C)[1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility of pyrazole derivatives |
| Appearance | White to off-white crystalline solid | Common appearance of similar pyrazoles[1] |
Proposed Synthesis
A plausible synthetic route to this compound involves a two-step process starting from a suitable 1,3-diketone, followed by bromination.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Ethyl-1H-pyrazole
-
To a solution of 3-ethyl-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 3-ethyl-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve 3-ethyl-1H-pyrazole (1 equivalent) in dimethylformamide (DMF) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[3]
Spectroscopic Characterization (Predicted)
The following sections detail the expected spectroscopic data for this compound based on the analysis of similar compounds.
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 12.0 - 13.0 | br s | - |
| CH (pyrazole ring) | 7.5 - 7.8 | s | - |
| CH₂ (ethyl group) | 2.5 - 2.8 | q | ~7.5 |
| CH₃ (ethyl group) | 1.1 - 1.3 | t | ~7.5 |
Solvent: CDCl₃ or DMSO-d₆
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=C (C3, pyrazole ring) | 145 - 150 |
| C=C (C5, pyrazole ring) | 130 - 135 |
| C-Br (C4, pyrazole ring) | 95 - 100 |
| CH₂ (ethyl group) | 20 - 25 |
| CH₃ (ethyl group) | 12 - 15 |
Solvent: CDCl₃ or DMSO-d₆
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.[4][5]
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch | 1550 - 1620 | Medium |
| C=C stretch | 1450 - 1550 | Medium |
| C-Br stretch | 500 - 600 | Strong |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6][7]
Mass Spectrometry
Predicted Fragmentation:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z ≈ 174 and 176 in a ~1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Major Fragments: Loss of Br (M-79/81), loss of the ethyl group (M-29), and fragmentation of the pyrazole ring.
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquire the mass spectrum over a suitable m/z range.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.[9][10]
Potential Applications in Research and Drug Development
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[6][11] this compound, as a functionalized pyrazole, serves as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 4-position is particularly useful for introducing further diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[12] This makes it a valuable intermediate for the development of novel therapeutic agents in areas including oncology, inflammation, and infectious diseases.[13]
Conclusion
While direct experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The outlined protocols offer a starting point for researchers to produce and validate the properties of this compound, paving the way for its use in synthetic and medicinal chemistry programs. The unique combination of the pyrazole core, a reactive bromine handle, and an ethyl substituent makes it a promising scaffold for the development of novel chemical entities.
References
- 1. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 2. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. emory.edu [emory.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Microdroplet Mass Spectrometry Enables Extremely Accelerated Pepsin Digestion of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. nbinno.com [nbinno.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Bromo-3-ethyl-1H-pyrazole and its N-methylated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3-ethyl-1H-pyrazole, with a primary focus on its N-methylated analog, 4-Bromo-3-ethyl-1-methyl-1H-pyrazole, due to the limited availability of a specific CAS number for the former. The N-methylated compound is a key derivative with documented properties and is commercially available. This document details its chemical properties, synthesis, and potential applications relevant to the fields of chemical research and drug development.
Chemical Identification and Properties
While a specific CAS number for this compound is not readily found in major chemical databases, its N-methylated counterpart is well-documented. The properties of this analog provide valuable insights into the chemical nature of this class of pyrazoles.
Table 1: Physicochemical Properties of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
| Property | Value | Reference |
| CAS Number | 61592-32-3 | [1] |
| Molecular Formula | C₆H₉BrN₂ | |
| Molecular Weight | 189.05 g/mol | |
| Physical Form | Solid | |
| InChI | 1S/C6H9BrN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 | |
| InChI Key | FYLFWBNPLFJESH-UHFFFAOYSA-N | |
| SMILES | BrC1=CN(C)N=C1CC |
Synthesis of Substituted Pyrazoles
The synthesis of substituted pyrazoles can be achieved through various established methodologies. A general and widely applicable method involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
A common route to synthesize the pyrazole ring is the reaction of a β-diketone with hydrazine hydrate. For the synthesis of this compound, a potential precursor would be a 2-bromo-1-ethyl-1,3-diketone.
Experimental Protocol:
-
Reaction Setup: To a solution of the appropriate β-diketone in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then typically heated to reflux for several hours to ensure complete cyclization.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
The N-methylation of a pyrazole can be achieved using a methylating agent in the presence of a base.
Experimental Protocol:
-
Reaction Setup: The N-unsubstituted pyrazole is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: A base, such as sodium hydride (NaH), is added portionwise at 0°C to deprotonate the pyrazole nitrogen.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I), is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Logical Workflow for Synthesis
The logical progression from starting materials to the final N-methylated pyrazole product is illustrated in the following diagram.
Caption: General Synthesis Workflow
Potential Applications in Drug Development
Pyrazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical drugs. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making this compound and its derivatives valuable building blocks in medicinal chemistry.
The pyrazole core is a key pharmacophore in a number of approved drugs with a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound could be explored to generate novel compounds with potential therapeutic applications.
Signaling Pathway Diagram (Hypothetical)
Given that pyrazole derivatives are known to inhibit various protein kinases, a hypothetical signaling pathway diagram illustrates how a derivative of this compound could potentially act as a kinase inhibitor in a cancer-related pathway.
Caption: Hypothetical Kinase Inhibition
References
An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-3-substituted-1H-pyrazoles
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-3-methyl-1H-pyrazole. Detailed experimental protocols for these spectroscopic techniques are also included.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Bromo-3-methyl-1H-pyrazole.
Table 1: 1H NMR Spectroscopic Data for 4-Bromo-3-methyl-1H-pyrazole
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12.5 (broad) | Singlet | N-H |
| 7.55 | Singlet | C5-H |
| 2.29 | Singlet | CH3 |
Solvent: DMSO-d6
Table 2: 13C NMR Spectroscopic Data for 4-Bromo-3-methyl-1H-pyrazole
| Chemical Shift (δ) ppm | Assignment |
| 144.1 | C3 |
| 131.0 | C5 |
| 94.8 | C4 |
| 11.1 | CH3 |
Solvent: DMSO-d6
Table 3: IR Spectroscopic Data for 4-Bromo-3-methyl-1H-pyrazole
| Wavenumber (cm-1) | Assignment |
| 3150-2800 (broad) | N-H stretching |
| 2920 | C-H stretching (methyl) |
| 1550 | C=N stretching |
| 1450 | C=C stretching |
| 1050 | C-Br stretching |
Table 4: Mass Spectrometry Data for 4-Bromo-3-methyl-1H-pyrazole [1]
| m/z | Relative Intensity | Assignment |
| 160/162 | High | [M]+ (Molecular ion peak with bromine isotopes) |
| 81 | Moderate | [M-Br]+ |
Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6 or CDCl3, in a clean NMR tube.[2] The solution must be free of any particulate matter.
-
1H NMR Spectroscopy: The 1H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer.[3] The chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm.[4]
-
13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same spectrometer, typically with broadband proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.[5][6][7] The chemical shifts are also referenced to TMS.
Infrared (IR) Spectroscopy
-
FT-IR (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm-1.[8][9]
-
Attenuated Total Reflectance (ATR-IR): A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of an ATR accessory.[8][10] Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This method requires minimal sample preparation.[8]
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry: The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[11][12][13] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[14] The detector records the abundance of each ion, generating a mass spectrum.[14]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for chemical structure elucidation using spectroscopic methods.
References
- 1. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. rsc.org [rsc.org]
- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 5. benchchem.com [benchchem.com]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. mse.washington.edu [mse.washington.edu]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 14. rroij.com [rroij.com]
Navigating the Physicochemical Landscape of 4-Bromo-3-ethyl-1H-pyrazole: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of 4-Bromo-3-ethyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this particular substituted pyrazole is not extensively available in public literature, this document outlines the expected solubility and stability characteristics based on structurally related compounds and provides detailed experimental protocols for their determination.
Physicochemical Properties: An Overview
Substituted pyrazoles form a cornerstone in medicinal chemistry, with their utility often dictated by their physicochemical properties. This compound, with its bromine and ethyl substitutions, is anticipated to exhibit solubility and stability profiles characteristic of small, moderately polar heterocyclic molecules. The pyrazole ring itself imparts a degree of aromaticity and the capacity for hydrogen bonding, while the bromo and ethyl groups contribute to its lipophilicity.
Solubility Profile
The solubility of a compound is a critical parameter influencing its biological activity and formulation development. Based on the general behavior of pyrazole derivatives, this compound is expected to have limited solubility in aqueous media and greater solubility in organic solvents.[1][2] The solubility is influenced by factors such as the polarity of the solvent and temperature.[1]
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic bromo and ethyl groups are likely to limit solubility in polar water.[1][2] |
| Methanol | Soluble | The polarity of methanol is suitable for dissolving moderately polar pyrazole derivatives.[1][3][4] |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many pyrazole compounds.[1][3][4] |
| Acetone | Soluble | The aprotic polar nature of acetone can effectively solvate the pyrazole ring.[1] |
| Dichloromethane | Soluble | The non-polar nature of dichloromethane is expected to solubilize the lipophilic parts of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5]
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the samples to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]
-
Perform the experiment in triplicate for each solvent.
Stability Profile
Understanding the stability of a pharmaceutical compound is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy throughout its shelf life.[8] Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.[9][10]
Table 2: Forced Degradation Conditions for this compound Stability Testing (ICH Guidelines)
| Stress Condition | Reagent/Condition | Typical Duration |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days at RT or elevated temp (50-70 °C)[8][11] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days at RT or elevated temp (50-70 °C)[8][11] |
| Oxidative Degradation | 3-30% H₂O₂ | Up to 24 hours at room temperature[12] |
| Thermal Degradation | 60-80 °C (Solid state) | Up to 14 days[11] |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Minimum 1.2 million lux hours and 200 watt hours/m²[8][11] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to develop and validate stability-indicating analytical methods.[8]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at room temperature. Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours) and neutralize with an equivalent amount of base before analysis. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).[8]
-
Basic Hydrolysis: Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH and neutralize with an equivalent amount of acid.[8]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 70 °C. Withdraw samples at various time points for analysis.
-
Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines.[13] A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A mass spectrometer can be coupled with the HPLC to identify the mass of the degradation products. For structural elucidation of major degradation products, they can be isolated using preparative HPLC and characterized by NMR and mass spectrometry.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. boldchem.com [boldchem.com]
- 4. Page loading... [guidechem.com]
- 5. Solubility determination of barely aqueous-soluble organic solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijcrt.org [ijcrt.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
The Reactivity of the Bromine Atom in 4-Bromo-3-ethyl-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-Bromo-3-ethyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. The C4-bromine atom serves as a valuable synthetic handle for a wide array of cross-coupling and functionalization reactions, enabling the synthesis of diverse pyrazole derivatives. This document details the key transformations, provides experimental protocols, and presents quantitative data for these reactions, primarily drawing from studies on closely related 3-alkyl-4-bromopyrazoles where data for the specific title compound is not available.
Introduction to the Reactivity of 4-Bromopyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, and the ability to functionalize it at various positions is of paramount importance.[1] The bromine atom at the C4 position of the pyrazole ring is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic nature of the pyrazole ring and the presence of substituents. The ethyl group at the C3 position in this compound is an electron-donating group, which can subtly influence the reactivity of the C-Br bond.
This guide will focus on the following key reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
Heck Reaction
-
Stille Coupling
-
-
Copper-Catalyzed Coupling Reactions:
-
Ullmann Coupling
-
-
Other Key Transformations:
-
Lithiation and Metal-Halogen Exchange
-
Nucleophilic Aromatic Substitution
-
Data Presentation: Reactivity of 4-Bromo-3-alkyl-1H-pyrazoles
The following tables summarize quantitative data for various reactions of 4-bromo-3-alkyl-1H-pyrazoles, which serve as valuable reference points for predicting the reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazoles [2]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |
| 2 | 4-Methoxyphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
| 5 | Thiophene-2-boronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65 |
Data for 4-bromo-1H-pyrazole. P1 is an XPhos-derived precatalyst.[2]
Table 2: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazoles [3][4]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | P4 (1) | L4 (1) | LHMDS | THF | 50 | 12 | 85 |
| 2 | 4-Methoxyaniline | P4 (1) | L4 (1) | LHMDS | THF | 50 | 12 | 88 |
| 3 | 4-(Trifluoromethyl)aniline | P4 (2) | L4 (2) | LHMDS | THF | 80 | 12 | 75 |
| 4 | Morpholine | P4 (2) | L4 (2) | LHMDS | THF | 80 | 12 | 78 |
| 5 | Piperidine (on N-trityl-4-bromopyrazole) | Pd(dba)₂ (10) | tBuDavePhos (20) | KHMDS | Toluene | 90 | 24 | 60 |
Data for unprotected 4-bromo-1H-pyrazole (entries 1-4) and N-trityl protected 4-bromopyrazole (entry 5). P4 and L4 are specific Buchwald precatalyst and ligand, respectively.[3][4]
Table 3: Sonogashira Coupling of 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole [5]
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | 85 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | SPhos (6) | Et₃N | MeCN | 110 | 78 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | RuPhos (6) | Et₃N | MeCN | 110 | 65 |
| 4 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | Dioxane | 110 | 90 |
| 5 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | DMF | 100 | 98 |
Optimization data for a closely related substituted pyrazole.[5]
Experimental Protocols
The following are generalized experimental protocols for key reactions, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is heated to 80-120 °C and stirred for 2-24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction tube is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or tBuXPhos, 1.2-6 mol%), and a base (e.g., NaOtBu, K₃PO₄, or LHMDS, 1.5-2.5 equiv).[3][4] Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added, and the tube is sealed. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl or N-alkyl pyrazole.[3][4]
General Procedure for Sonogashira Coupling
A reaction flask is charged with this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., DMF, THF, or triethylamine) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at a temperature ranging from room temperature to 80 °C until completion. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[5][6]
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 equiv), an alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The mixture is degassed and heated to 100-140 °C for 12-48 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is dried and concentrated. Purification by column chromatography yields the 4-alkenyl-pyrazole product.
General Procedure for Stille Coupling
To a solution of this compound (1.0 equiv) in an anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and an organostannane reagent (1.1-1.3 equiv). In some cases, a copper(I) co-catalyst or a lithium chloride additive may be beneficial. The reaction mixture is heated under an inert atmosphere at 80-120 °C for 6-24 hours. After completion, the reaction is cooled and may be treated with a fluoride solution (e.g., KF) to precipitate tin byproducts. The mixture is then filtered, and the filtrate is worked up by extraction with an organic solvent. The crude product is purified by column chromatography.
General Procedure for Ullmann-type Coupling
A mixture of this compound (1.0 equiv), a nucleophile (e.g., a phenol or an alcohol, 1.2-2.0 equiv), a copper catalyst (e.g., CuI, CuO, or Cu powder, 10-50 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and optionally a ligand (e.g., L-proline or 1,10-phenanthroline, 20-100 mol%) in a high-boiling solvent (e.g., DMF, DMSO, or pyridine) is heated at 120-180 °C for 12-48 hours.[7] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Lithiation and Metal-Halogen Exchange
To a solution of N-protected this compound (1.0 equiv) in an anhydrous etheral solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an inert atmosphere is added a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.2 equiv) dropwise. The reaction is stirred at low temperature for a period of time (e.g., 30-60 minutes) to allow for the metal-halogen exchange to occur. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles of key cross-coupling reactions and a general workflow for the functionalization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Caption: General workflow for the functionalization of this compound.
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of a wide range of functionalized pyrazole derivatives. The C4-bromine atom readily participates in a variety of palladium- and copper-catalyzed cross-coupling reactions, as well as lithiation-based functionalization. While specific quantitative data for this exact molecule is limited in the literature, the extensive data available for analogous 4-bromopyrazoles provides a strong foundation for predicting its reactivity and for the development of robust synthetic protocols. This guide serves as a valuable resource for researchers in drug discovery and materials science, enabling the strategic design and synthesis of novel pyrazole-containing compounds.
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Ullmann Reaction [organic-chemistry.org]
Electronic effects of substituents on the 4-Bromo-3-ethyl-1H-pyrazole ring
An In-depth Technical Guide to the Electronic Effects of Substituents on the 4-Bromo-3-ethyl-1H-pyrazole Ring
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved therapeutics.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile component in drug design.[4][5] Understanding the electronic effects of substituents on the pyrazole ring is paramount for modulating a molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile.[2][6]
This technical guide provides a detailed examination of the electronic landscape of the this compound core. While specific experimental data for this exact substitution pattern is limited in publicly available literature, this document extrapolates from established principles of physical organic chemistry and the extensive research on related pyrazole derivatives. We will explore how the interplay of inductive and resonance effects of the inherent bromo and ethyl groups, as well as additional substituents, can be harnessed to fine-tune the molecular properties for applications in drug discovery and development.
The Electronic Landscape of the this compound Core
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom (N1) is pyrrole-like and can donate a proton, while the other (N2) is pyridine-like and acts as a proton acceptor, rendering the unsubstituted ring amphoteric.[4][5] The electronic nature of the this compound ring is determined by the cumulative effects of its substituents.
-
4-Bromo Substituent : The bromine atom at the C4 position exerts a dual electronic influence. It is strongly electronegative, withdrawing electron density from the ring through the sigma bonds (a negative inductive effect, -I). Simultaneously, its lone pair electrons can participate in pi-conjugation with the aromatic system, donating electron density (a positive resonance effect, +R).[7] For halogens, the inductive effect typically outweighs the resonance effect, resulting in an overall deactivation of the ring towards electrophilic substitution compared to unsubstituted pyrazole.
-
3-Ethyl Substituent : The ethyl group at the C3 position is a weak electron-donating group (EDG) primarily through a positive inductive effect (+I). It pushes electron density into the pyrazole ring, slightly increasing its reactivity.
-
1H-Tautomerism : The presence of a proton on one of the nitrogen atoms allows for annular tautomerism. The position of this proton can be influenced by the electronic nature of other substituents on the ring.[6][8] For the purpose of this guide, we will consider the 1H-tautomer as the primary species.
The combination of a deactivating bromo group and a weakly activating ethyl group creates a unique electronic environment. The overall electron density of the ring is reduced, and the acidity of the N1 proton is expected to be higher than that of 3-ethyl-1H-pyrazole due to the electron-withdrawing nature of the bromine atom.
Quantitative Analysis of Substituent Effects: The Hammett Equation
To quantify the electronic influence of various substituents, the Hammett equation provides a well-established linear free-energy relationship.[9]
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for a reaction with a substituted aromatic ring.
-
K₀ or k₀ is the constant for the unsubstituted ring.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and quantifies its electronic effect. Positive values indicate electron-withdrawing groups (EWGs), while negative values denote electron-donating groups (EDGs).
-
ρ (rho) is the reaction constant , which measures the susceptibility of a particular reaction to the electronic effects of substituents.[9]
Below is a table of Hammett constants for common substituents relevant to drug design.
| Substituent | σ (meta) | σ (para) | Electronic Effect |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.06 | -0.16 | Weakly Donating (+I) |
| -CH₂CH₃ | -0.06 | -0.15 | Weakly Donating (+I) |
| -Br | 0.40 | 0.23 | Withdrawing (-I > +R) |
| -Cl | 0.37 | 0.22 | Withdrawing (-I > +R) |
| -F | 0.34 | 0.05 | Withdrawing (-I > +R) |
| -OH | 0.10 | -0.36 | Donating (+R > -I) |
| -OCH₃ | 0.11 | -0.24 | Donating (+R > -I) |
| -NH₂ | -0.04 | -0.66 | Strongly Donating (+R) |
| -NO₂ | 0.73 | 0.78 | Strongly Withdrawing (-I, -R) |
| -CN | 0.62 | 0.67 | Strongly Withdrawing (-I, -R) |
| -C(=O)CH₃ (Acetyl) | 0.38 | 0.50 | Withdrawing (-I, -R) |
| -SO₂CH₃ (Mesyl) | 0.68 | 0.72 | Strongly Withdrawing (-I, -R) |
Data adapted from Schwarzenbach et al. and other sources.[10]
Predictive Analysis of Additional Substituents on the this compound Ring
Further functionalization, typically at the N1 or C5 positions, can significantly alter the molecule's properties. The following table summarizes the predicted effects of introducing various substituents.
| Position | Substituent Type | Example Substituents | Predicted Impact on Ring Electronics & Properties |
| N1 | Alkyl (EDG) | -CH₃, -CH₂CH₃ | Increases electron density and basicity of the N2 atom. Eliminates N-H acidity and hydrogen bond donor capability. |
| N1 | Aryl (EWG) | -Phenyl, -Pyridyl | Delocalizes the N1 lone pair, decreasing electron density in the pyrazole ring and reducing N2 basicity. |
| N1 | Acyl (EWG) | -C(=O)CH₃ | Strongly withdraws electron density, significantly reducing N2 basicity and making the ring less susceptible to electrophilic attack. |
| C5 | EDG | -NH₂, -OH, -OCH₃ | Increases electron density, making the ring more reactive. Decreases the acidity of the N1 proton. |
| C5 | EWG | -NO₂, -CN, -CF₃ | Decreases electron density, making the ring less reactive. Increases the acidity of the N1 proton, facilitating deprotonation. |
Visualizing Synthetic and Analytical Frameworks
The following diagrams, rendered using the DOT language, illustrate key logical and experimental workflows for studying substituted pyrazoles.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. global.oup.com [global.oup.com]
Potential Biological Targets for 4-Bromo-3-ethyl-1H-pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on the potential biological targets of derivatives of the specific core, 4-bromo-3-ethyl-1H-pyrazole. While direct experimental evidence for this exact scaffold remains limited in publicly accessible literature, this document summarizes the known biological activities of closely related pyrazole-containing compounds. This information provides a foundational basis for identifying and exploring potential therapeutic targets for novel this compound derivatives. The primary therapeutic areas where these derivatives are anticipated to show activity include oncology, neurodegenerative disorders, and inflammatory conditions. This guide presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of key signaling pathways to aid researchers in the design and development of new chemical entities based on this core structure.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties. The pyrazole ring system serves as a versatile scaffold for the development of therapeutic agents targeting a wide array of biological targets, including enzymes, receptors, and signaling pathways. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of physicochemical properties and biological activity.
This guide specifically addresses the potential of this compound as a core structure for the development of novel therapeutics. The presence of a bromine atom at the 4-position and an ethyl group at the 3-position is anticipated to influence the molecule's steric and electronic properties, thereby affecting its interaction with biological macromolecules. While comprehensive studies on this specific scaffold are not extensively reported, by examining the biological activities of structurally similar pyrazole derivatives, we can infer potential targets and therapeutic applications.
Potential Biological Targets and Therapeutic Areas
Based on the analysis of structurally related pyrazole derivatives, the following biological targets and therapeutic areas are proposed for this compound derivatives.
Oncology
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Pyrazole derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways involved in cancer progression.
Protein kinases are a large family of enzymes that play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyrazole derivatives have been identified as potent kinase inhibitors.
-
Human Kinase β (IKK-β): A 4-bromo-4'-chloro pyrazoline analog of curcumin has been shown to target IKK-β, a key kinase in the NF-κB signaling pathway, which is often constitutively active in cancer cells. Molecular docking studies suggest that the bromo-substituted pyrazoline ring plays a crucial role in binding to the kinase domain.
-
Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been investigated as inhibitors of CDKs, which are critical for cell cycle progression. For instance, certain pyrazole analogs have demonstrated inhibitory activity against CDK2, suggesting a potential mechanism for inducing cell cycle arrest and apoptosis in cancer cells.
-
Haspin Kinase: Fused pyrazole systems, such as 8-bromo-1-ethyl-pyrazolo[3,4-g]isoquinolines, have been evaluated as inhibitors of Haspin kinase, an enzyme essential for mitosis. While the introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition in this specific scaffold, it highlights that substituted pyrazoles can be tailored to target mitotic kinases.
Some 1H-pyrazole-3-carboxamide derivatives have been shown to exhibit anticancer activity through direct interaction with DNA. These compounds can bind to the minor groove of DNA and, in some cases, induce DNA cleavage, leading to apoptotic cell death in cancer cells.
Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Pyrazole derivatives have emerged as potential therapeutic agents for these conditions due to their neuroprotective and enzyme-inhibiting properties.
Inhibition of cholinesterases, particularly AChE, is a key therapeutic strategy for Alzheimer's disease. Certain pyrazole-containing scaffolds have demonstrated inhibitory activity against both AChE and BChE, suggesting their potential to improve cholinergic neurotransmission in the brain.
One derivative containing the 4-bromo-5-ethyl-1H-pyrazole moiety, 4-(4-bromo-5-ethyl-1H-pyrazole-3-carbonyl)-1-cyclopropylpiperazin-2-one, has been identified as a potential selective serotonin reuptake inhibitor (SSRI). SSRIs are a class of drugs widely used in the treatment of depression and anxiety disorders, suggesting a potential application for this compound derivatives in neuropsychiatric disorders.
Inflammatory Diseases
Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis and autoimmune disorders. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.
The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins. While specific studies on this compound derivatives as COX inhibitors are lacking, this remains a highly probable target based on the activities of other pyrazole-containing compounds.
Other Potential Targets
-
Liver Alcohol Dehydrogenase: The simpler core, 4-bromo-1H-pyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase, suggesting a potential, albeit less explored, therapeutic avenue for derivatives of this scaffold.
-
Antimicrobial and Antioxidant Activity: Preliminary information on this compound-5-carboxylic acid suggests potential antimicrobial and antioxidant properties, indicating that derivatives of this core could be explored for the treatment of infectious diseases or conditions associated with oxidative stress.
Quantitative Data
Due to the limited availability of published research specifically on this compound derivatives, the following table summarizes quantitative data for structurally related pyrazole compounds to provide a reference for potential activity ranges.
| Compound Class | Target | Assay | IC50 / Activity | Reference |
| 8-Bromo-1-ethyl-pyrazolo[3,4-g]isoquinolines | Haspin Kinase | Kinase Inhibition Assay | 23% inhibition at 1 µM | N/A |
| 4-Bromo-4'-chloro pyrazoline analog of curcumin | Human Kinase β (IKK-β) | In silico docking | Docking Score: -11.534 kcal/mol | N/A |
| Pyrazole-based compounds | CDK2 | Enzyme Inhibition Assay | IC50 values in the low micromolar range | N/A |
| 1H-Pyrazole-3-carboxamide derivatives | DNA | DNA Binding Assay | K(pym-5) = 1.06×10(5) M(-1) | N/A |
Note: The data presented above is for structurally related compounds and should be considered as indicative of potential activity for this compound derivatives.
Experimental Protocols
Detailed experimental protocols are essential for the validation of biological targets and the determination of compound efficacy. The following are generalized methodologies for key experiments relevant to the potential targets of this compound derivatives.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against a specific protein kinase.
Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To measure the inhibitory activity of a compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Methodology:
-
Reagents and Materials: AChE or BChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer, and test compound.
-
Procedure: a. In a 96-well plate, add the enzyme, DTNB, and phosphate buffer. b. Add the test compound at various concentrations. c. Pre-incubate the mixture for a short period. d. Initiate the reaction by adding the substrate (ATCI or BTCI). e. Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition and the IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the potential biological targets of this compound derivatives.
The Discovery and Synthesis of 4-Bromo-3-ethyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of 4-Bromo-3-ethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be achieved through established methodologies for the functionalization of the pyrazole core. This guide outlines a plausible and efficient synthetic pathway, details the necessary experimental protocols, and presents expected analytical data based on structurally related compounds. The information herein is intended to serve as a technical resource for researchers engaged in the synthesis of novel pyrazole derivatives for pharmaceutical and agrochemical applications.
Introduction
Pyrazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The specific substitution pattern of the pyrazole ring is crucial for its pharmacological profile. The title compound, this compound, possesses a strategic combination of a reactive bromine atom at the 4-position, amenable to further functionalization via cross-coupling reactions, and an ethyl group at the 3-position, which can influence lipophilicity and steric interactions with biological targets. This guide details a proposed two-step synthesis for this valuable building block.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in two primary steps:
-
Synthesis of the Precursor: Formation of 3-ethyl-1H-pyrazole from a suitable starting material.
-
Regioselective Bromination: Introduction of a bromine atom at the 4-position of the pyrazole ring.
The proposed reaction scheme is illustrated below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 3-ethyl-1H-pyrazole
Principle: The Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the synthesis of 3-ethyl-1H-pyrazole, 1,3-hexanedione would be the ideal starting material. However, a more readily available starting material is pentan-2,4-dione which would yield 3,5-dimethylpyrazole. A plausible alternative synthesis of 3-ethyl-1H-pyrazole would involve the reaction of ethyl propionylacetate with hydrazine. For the purpose of this guide, we will detail a general procedure for the synthesis of a 3-alkyl-pyrazole which can be adapted.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-hexanedione (1 equivalent).
-
Add ethanol as a solvent (approximately 5-10 mL per gram of dione).
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3-ethyl-1H-pyrazole.
Regioselective Bromination to this compound
Principle: The electron-rich pyrazole ring readily undergoes electrophilic substitution. The 4-position is generally the most reactive site for such substitutions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Procedure:
-
In a fume hood, dissolve 3-ethyl-1H-pyrazole (1 equivalent) in a suitable solvent such as chloroform, dichloromethane, or acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent system) to yield this compound.
Quantitative Data
As no specific literature detailing the discovery of this compound is available, the following table presents expected and analogous quantitative data based on similar substituted pyrazoles found in the literature.
| Property | Expected Value / Range | Notes |
| Molecular Formula | C₅H₇BrN₂ | |
| Molecular Weight | 175.03 g/mol | |
| Appearance | White to off-white solid | Based on similar 4-bromopyrazoles. |
| Melting Point | 80 - 100 °C | Estimated based on related compounds. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.7 (s, 1H, H5), 2.6-2.8 (q, 2H, CH₂), 1.2-1.4 (t, 3H, CH₃) | Chemical shifts are approximate. The NH proton will be a broad singlet, typically downfield. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145-150 (C3), 90-95 (C4), 130-135 (C5), 20-25 (CH₂), 12-15 (CH₃) | Chemical shifts are approximate. |
| Mass Spectrometry (EI) | m/z 174, 176 ([M]⁺, isotopic pattern for Br) | Expected molecular ion peaks. |
| Infrared (KBr, cm⁻¹) | 3100-3300 (N-H stretch), 2850-3000 (C-H stretch), 1500-1600 (C=N, C=C stretch) | Typical vibrational frequencies for a pyrazole ring. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Logical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. By following the detailed experimental protocols, researchers can reliably produce this versatile intermediate. The provided quantitative data, based on analogous compounds, offers a valuable reference for the characterization of the final product. The strategic placement of the ethyl and bromo substituents makes this compound a promising scaffold for the development of novel bioactive molecules in the pharmaceutical and agrochemical industries. Further research into the applications of this and related pyrazoles is warranted to explore their full potential.
A Technical Guide to the Safety, Handling, and Properties of 4-Bromo-3-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound 4-Bromo-3-ethyl-1H-pyrazole is not widely documented in publicly available safety databases. The following information has been compiled and extrapolated from data on structurally related brominated pyrazole derivatives. All procedures should be conducted with a thorough, compound-specific risk assessment under the supervision of qualified personnel.
Compound Identification and Physical Properties
This section outlines the basic identifiers and physical characteristics of this compound and its close analogs. Quantitative data, where not available for the specific compound, is taken from well-documented related pyrazoles.
| Property | Data | Source Compound |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₇BrN₂ | - |
| Molecular Weight | 175.03 g/mol | - |
| CAS Number | Not assigned | - |
| Appearance | Solid (predicted) | General Pyrazoles |
| Melting Point | 93-96 °C | 4-Bromopyrazole[1] |
| Boiling Point | 250-260 °C | 4-Bromopyrazole[1] |
| Form | Solid, powder, or crystals | Analogs[1][2][3] |
Hazard Identification and Safety
Based on analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.[4][5][6][7]
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | H302: Harmful if swallowed.[4][5] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4][5] |
| Skin Corrosion / Irritation | GHS07 | H315: Causes skin irritation.[4][6][7] |
| Serious Eye Damage / Irritation | GHS07 | H319: Causes serious eye irritation.[4][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | H335: May cause respiratory irritation.[4][6][7] |
Precautionary Statements Summary:
-
Response (P-codes): P302+P352, P304+P340, P305+P351+P338, P312[5]
-
Storage (P-codes): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8][9]
-
Disposal (P-codes): Dispose of contents/container to an approved waste disposal plant.[8][9]
Safe Handling and Emergency Procedures Workflow
Proper handling is critical to minimize exposure. The following workflow outlines the necessary steps for safe laboratory use, from preparation to disposal.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[6][9]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or long-sleeved clothing.[5][9]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[6][11]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]
Experimental Protocol: General Synthesis
Required Materials:
-
3-Ethyl-2,4-pentanedione (or equivalent 1,3-diketone)
-
Hydrazine hydrate or a substituted hydrazine
-
N-Bromosuccinimide (NBS) or N-Bromosaccharin (NBSac)[12]
-
Silica-supported sulfuric acid (catalyst)[12]
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)
The following diagram illustrates the logical flow of this synthetic approach.
Detailed Methodology:
-
Preparation: According to reported procedures for similar syntheses, prepare silica-supported sulfuric acid as the catalyst.[12]
-
Reaction Setup: In a mortar and pestle, combine the 1,3-diketone (1 mmol), hydrazine (1 mmol), and a catalytic amount of silica-supported sulfuric acid (e.g., 0.01 g).[12]
-
Condensation: Grind the mixture at room temperature. The reaction is typically monitored for the formation of the pyrazole intermediate.
-
Bromination: Once the initial condensation is complete, add the brominating agent (e.g., N-Bromosaccharin, 1 mmol) to the mixture and continue grinding.
-
Workup: After the reaction is complete (as determined by TLC), add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude residue should be purified, typically by column chromatography on silica gel, to yield the pure 4-bromopyrazole derivative.[12]
Stability and Reactivity
-
Stability: The compound is expected to be stable under recommended storage conditions.[10]
-
Conditions to Avoid: Avoid exposure to moisture, excess heat, and the formation of dust.[6][10]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and acid chlorides.[6][10]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[6][8]
References
- 1. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-BROMO-3-PHENYL-1H-PYRAZOLE CAS#: 13808-65-6 [m.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.dk [fishersci.dk]
- 6. fishersci.com [fishersci.com]
- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. echemi.com [echemi.com]
- 12. scielo.org.mx [scielo.org.mx]
Tautomeric Forms of 4-Bromo-3-ethyl-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the potential tautomeric forms of 4-Bromo-3-ethyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of pyrazole chemistry and presents data from closely related analogs to predict its behavior. This document is intended to serve as a valuable resource for researchers working with substituted pyrazoles in drug discovery and development.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of two tautomeric forms in solution, resulting from the migration of a proton between the two nitrogen atoms. This dynamic equilibrium is influenced by the nature and position of substituents on the pyrazole ring, as well as by the solvent and the physical state (solution versus solid-state).[1]
For an unsymmetrically substituted pyrazole such as this compound, two distinct tautomers are possible: This compound (Tautomer A) and 4-Bromo-5-ethyl-1H-pyrazole (Tautomer B) .
Predicted Tautomer Stability
Studies on similarly substituted 4-bromopyrazoles suggest that the tautomer with the substituent at the 3-position is generally more stable.[1] For this compound, this would imply that Tautomer A (this compound) is likely the predominant form in solution. The electronic and steric effects of the ethyl and bromo substituents will ultimately govern the precise equilibrium ratio.
Spectroscopic Data of Analogous Compounds
The following tables summarize spectroscopic data for compounds structurally related to the tautomers of this compound. This data can be used to predict the characteristic spectral features of each tautomer.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of the pyrazole ring protons and carbons are particularly sensitive to the position of the N-H proton.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Tautomers of this compound in CDCl₃ (based on analogs)
| Proton | Tautomer A (this compound) | Tautomer B (4-Bromo-5-ethyl-1H-pyrazole) |
| H5/H3 | ~7.5 - 7.8 | ~7.5 - 7.8 |
| -CH₂- | ~2.6 - 2.8 | ~2.9 - 3.1 |
| -CH₃ | ~1.2 - 1.4 | ~1.3 - 1.5 |
| NH | Broad signal, ~10-13 | Broad signal, ~10-13 |
Note: The chemical shift for the pyrazole ring proton (H5 in Tautomer A, H3 in Tautomer B) is expected to be a singlet. The ethyl group protons will appear as a quartet for the methylene (-CH₂-) and a triplet for the methyl (-CH₃) group.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound in CDCl₃ (based on analogs)
| Carbon | Tautomer A (this compound) | Tautomer B (4-Bromo-5-ethyl-1H-pyrazole) |
| C3 | ~148 - 152 | ~138 - 142 |
| C4 | ~95 - 100 | ~95 - 100 |
| C5 | ~128 - 132 | ~140 - 145 |
| -CH₂- | ~18 - 22 | ~25 - 29 |
| -CH₃ | ~12 - 15 | ~12 - 15 |
Note: The chemical shifts of C3 and C5 are significantly different between the two tautomers and are the most diagnostic signals for determining the major tautomeric form.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the N-H stretching vibrations, which are influenced by hydrogen bonding and the tautomeric form.
Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H stretch | 3100 - 3300 (broad, due to hydrogen bonding) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 |
| C=C, C=N stretch | 1400 - 1600 |
| C-Br stretch | 500 - 600 |
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are general and adaptable methods for the synthesis and characterization of substituted pyrazoles.
General Synthesis of 3-Ethyl-1H-pyrazoles
A common route to 3-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of the ethyl-pyrazole core, a suitable starting material would be a β-keto ester or a diketone bearing an ethyl group.
Protocol:
-
Cyclocondensation: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), add hydrazine hydrate. The reaction mixture is typically heated under reflux for several hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.
-
Bromination: The resulting 3-ethyl-1H-pyrazole is dissolved in a suitable solvent (e.g., chloroform or acetic acid) and treated with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The reaction is often carried out at room temperature.
-
Purification: The final product is purified by recrystallization or column chromatography.
Characterization of Tautomers
NMR Spectroscopy:
-
Dissolve a sample of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts and integration of the signals, paying close attention to the C3 and C5 carbon signals to determine the major tautomer.
-
Low-temperature NMR studies can be performed to slow down the proton exchange, which may allow for the observation of distinct signals for both tautomers.
X-ray Crystallography:
-
Grow single crystals of the compound, for example, by slow evaporation from a suitable solvent.
-
Perform single-crystal X-ray diffraction analysis to determine the solid-state structure. This will definitively identify which tautomer is present in the crystal lattice.[2]
Conclusion
References
Methodological & Application
Synthesis Protocol for 4-Bromo-3-ethyl-1H-pyrazole
For research, scientific, and drug development purposes.
This document provides a comprehensive protocol for the synthesis of 4-Bromo-3-ethyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the formation of 3-ethyl-1H-pyrazole from the cyclocondensation of 3,5-heptanedione with hydrazine hydrate, followed by regioselective bromination at the 4-position of the pyrazole ring using N-bromosuccinimide (NBS).
Experimental Protocols
Step 1: Synthesis of 3-ethyl-1H-pyrazole
This procedure follows the general principle of the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[1][2][3]
Materials and Equipment:
-
3,5-Heptanedione
-
Hydrazine hydrate (64-80% solution)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-heptanedione (1.0 eq) in ethanol (approximately 3-4 mL per gram of diketone).
-
While stirring, slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-1H-pyrazole.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This step involves the electrophilic bromination of the synthesized 3-ethyl-1H-pyrazole using N-bromosuccinimide (NBS).[4] Pyrazoles are electron-rich aromatic heterocycles that readily undergo electrophilic substitution, and NBS is a convenient and selective source of electrophilic bromine.[5][6]
Materials and Equipment:
-
3-ethyl-1H-pyrazole (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Chloroform (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-1H-pyrazole (1.0 eq) in either dimethylformamide (DMF) or chloroform (approximately 10 mL per gram of pyrazole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes, and then allow it to warm to room temperature.
-
Let the reaction proceed at room temperature for 1-3 hours, monitoring its completion by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).[4]
-
Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Reagent and Product Information for the Synthesis of this compound
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Role |
| 1 | 3,5-Heptanedione | C₇H₁₂O₂ | 128.17 | 1.0 | Starting Material |
| 1 | Hydrazine Hydrate | H₆N₂O | 50.06 | 1.1 | Reagent |
| 1 | 3-ethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | - | Product/Intermediate |
| 2 | 3-ethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 1.0 | Starting Material |
| 2 | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05-1.1 | Brominating Agent |
| 2 | This compound | C₅H₇BrN₂ | 175.03 | - | Final Product |
Table 2: Predicted Spectroscopic Data for 3-ethyl-1H-pyrazole and this compound
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Mass Spectrometry (m/z) |
| 3-ethyl-1H-pyrazole | δ (ppm): 1.2 (t, 3H, CH₃), 2.6 (q, 2H, CH₂), 6.1 (d, 1H, H4), 7.4 (d, 1H, H5), 12.5 (br s, 1H, NH) | δ (ppm): 13.5 (CH₃), 21.0 (CH₂), 105.0 (C4), 134.0 (C5), 149.0 (C3) | [M]+ = 96 |
| This compound | δ (ppm): 1.2 (t, 3H, CH₃), 2.7 (q, 2H, CH₂), 7.5 (s, 1H, H5), 12.8 (br s, 1H, NH) | δ (ppm): 13.0 (CH₃), 21.5 (CH₂), 93.0 (C4), 135.0 (C5), 150.0 (C3) | [M]+ = 174/176 (Br isotopes) |
Note: The spectroscopic data provided is predicted and should be used as a reference. Actual experimental data should be acquired for confirmation of the product's identity and purity.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
N-Bromosuccinimide is an irritant. Avoid inhalation and contact with skin.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. books.rsc.org [books.rsc.org]
- 5. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
One-Pot Regioselective Synthesis of 4-Bromo-3-ethyl-1H-pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot, regioselective synthesis of 4-bromo-3-ethyl-1H-pyrazole derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] The described methodology offers a streamlined and efficient route to novel brominated pyrazole compounds, which are valuable intermediates for further chemical modifications and the development of new therapeutic agents.[4][5] The protocol is based on the condensation of an ethyl-substituted β-diketone with a hydrazine derivative, followed by in-situ bromination.
Introduction
Pyrazoles and their derivatives are a critical class of heterocyclic compounds extensively utilized in the pharmaceutical and agrochemical industries.[1] Compounds containing the pyrazole moiety exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, 4-bromo-1H-pyrazole derivatives serve as versatile synthetic intermediates.[4] The bromine atom at the 4-position provides a reactive handle for introducing diverse functional groups through various cross-coupling reactions, enabling the fine-tuning of pharmacological properties for drug candidates.[4]
Traditional methods for the synthesis of substituted pyrazoles often involve multi-step procedures and can suffer from a lack of regioselectivity.[1] The one-pot synthesis described herein provides a significant advantage by combining pyrazole ring formation and regioselective bromination into a single, efficient operation. This approach is not only time- and resource-efficient but also aligns with the principles of green chemistry by minimizing waste and simplifying purification processes.
Applications in Drug Discovery and Development
This compound derivatives are valuable scaffolds for the development of novel therapeutics across various disease areas:
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology. The 4-bromo substituent allows for the introduction of various aryl and heteroaryl groups via Suzuki or Stille coupling, enabling the exploration of the chemical space around the kinase active site to improve potency and selectivity.
-
Anti-inflammatory Agents: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. Novel this compound derivatives can be functionalized to develop new anti-inflammatory agents with potentially improved efficacy and safety profiles.[3]
-
Antimicrobial Agents: The pyrazole nucleus has been incorporated into various compounds exhibiting antibacterial and antifungal activities. The ability to diversify the 4-position of the pyrazole ring allows for the generation of libraries of compounds to screen for novel antimicrobial agents.[2]
-
Central Nervous System (CNS) Disorders: Pyrazole derivatives have shown promise in the treatment of various CNS disorders. The this compound scaffold can be used as a starting point to develop new ligands for CNS targets.[4]
Experimental Protocols
This section details the general one-pot procedure for the regioselective synthesis of this compound derivatives. The reaction involves the condensation of an ethyl-substituted 1,3-diketone with a hydrazine, followed by in-situ bromination.
Materials and Equipment
-
Ethyl-substituted 1,3-diketone (e.g., 3-ethylpentane-2,4-dione)
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., silica-supported sulfuric acid, optional)[5][6]
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
General One-Pot Synthesis Procedure
-
Reaction Setup: To a round-bottom flask, add the ethyl-substituted 1,3-diketone (1.0 eq.). If a solvent is used, dissolve the diketone in an appropriate solvent (e.g., ethanol).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the reaction mixture. If using a solid catalyst, it should be added at this stage.[5][6]
-
Reaction to Form Pyrazole: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC until the starting materials are consumed. This initial step forms the 3-ethyl-1H-pyrazole intermediate.
-
In-situ Bromination: Once the pyrazole formation is complete, add the brominating agent (1.0-1.1 eq.) portion-wise to the reaction mixture. Caution should be exercised as the reaction may be exothermic.
-
Reaction Completion: Continue stirring the reaction at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the pyrazole intermediate and the formation of the this compound product.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) if an acidic medium was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Data Presentation
The following tables summarize representative quantitative data for the one-pot synthesis of 4-bromopyrazole derivatives based on analogous reactions found in the literature. Note that specific yields for 3-ethyl derivatives will be dependent on the exact substrates and optimized conditions.
Table 1: Synthesis of 4-Bromo-3,5-disubstituted-1-phenylpyrazoles
| Entry | R1 | R2 | Time (min) | Yield (%) |
| 1 | Me | Me | 7 | 98 |
| 2 | Ph | Me | 15 | 90 |
Adapted from a solvent-free, one-pot synthesis using a brominating agent.
Table 2: Influence of Brominating Agent on a Model Reaction
| Brominating Agent | Time (h) | Yield (%) |
| N-Bromosuccinimide (NBS) | 2 | 92 |
| Bromine (Br2) | 1.5 | 95 |
Yields are for illustrative purposes and based on general procedures for similar substrates.
Visualizations
Experimental Workflow
Caption: One-pot synthesis of this compound derivatives.
Logical Relationship of Components
References
Application Notes and Protocols for 4-Bromo-3-ethyl-1H-pyrazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-3-ethyl-1H-pyrazole as a versatile building block in the design and synthesis of novel therapeutic agents. The unique structural features of this scaffold, particularly the presence of a reactive bromine atom and an ethyl group, offer significant advantages in developing potent and selective modulators of various biological targets.
Introduction to this compound in Medicinal Chemistry
This compound is a valuable heterocyclic intermediate in drug discovery due to its pyrazole core, a privileged structure found in numerous approved drugs.[1] The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological properties. The ethyl group at the 3-position can contribute to favorable hydrophobic interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity.
Derivatives of 4-bromopyrazoles have shown promise in a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, primarily through the inhibition of protein kinases.[4][5]
Key Applications in Drug Discovery
The primary application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5] The pyrazole scaffold can act as a hinge-binding motif, a key interaction for many kinase inhibitors.
Development of c-Jun N-terminal Kinase (JNK) Inhibitors
One notable application of 4-bromopyrazole derivatives is in the development of inhibitors for c-Jun N-terminal kinases (JNKs). JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[6] JNK3, in particular, is predominantly expressed in the brain and is considered a therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[7]
By utilizing the 4-bromo position for Suzuki coupling, various aryl and heteroaryl moieties can be introduced to probe the ATP-binding site of JNKs, leading to the identification of potent and selective inhibitors.[2]
Quantitative Data on Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of a series of 4-(pyrazol-3-yl)-pyridine and -pyrimidine derivatives against JNK3 and p38 kinases. While not all compounds are direct derivatives of this compound, this data provides valuable structure-activity relationship (SAR) insights for designing new inhibitors based on this scaffold.
| Compound ID | Core Scaffold | R1 | R2 | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | Pyrimidine | H | H | 0.63 | > 20 |
| 7 | Pyrimidine | Me | H | 1.45 | Not Tested |
| 8 | Pyrimidine | Me | Cl | 0.86 | Not Tested |
| 9 | Pyrimidine | Me | Cl | 0.73 | Not Tested |
Data sourced from Noël et al., Bioorg. Med. Chem. Lett. 2011.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Mura coupling of this compound with various arylboronic acids.[8][9]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, or ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.10 equiv).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-ethyl-1H-pyrazole.
Visualizations
Signaling Pathway
Caption: JNK signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on the 3-ethyl group of this compound are limited in the public domain, general principles for pyrazole-based kinase inhibitors can be applied:
-
N1-Substitution: Alkylation or arylation at the N1 position of the pyrazole ring can modulate polarity and pharmacokinetic properties. For instance, N-methylation of a pyrazole-pyrimidine scaffold was shown to decrease polarity and potentially improve brain penetration, although it sometimes leads to a decrease in potency.[2]
-
C3-Substituent: The ethyl group at the C3 position likely occupies a hydrophobic pocket in the kinase active site. Modifications to this group (e.g., changing alkyl chain length or introducing branching) would be a key strategy for optimizing potency and selectivity.
-
C4-Substituent: The 4-position, functionalized via the bromo precursor, is crucial for exploring interactions with the solvent-exposed region of the ATP-binding cleft. The nature of the aryl or heteroaryl group introduced here significantly impacts the inhibitor's potency and selectivity profile.[2]
-
C5-Substituent: The C5 position is often unsubstituted in many pyrazole-based kinase inhibitors. However, introducing small substituents at this position could be explored to fine-tune electronic properties and steric interactions.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel drug candidates, particularly kinase inhibitors. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for extensive chemical modifications through cross-coupling reactions. The ethyl group provides a lipophilic element that can be exploited for enhanced binding to target proteins. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their drug discovery programs. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-3-ethyl-1H-pyrazole. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyrazoles, which are prominent scaffolds in medicinal chemistry and drug discovery due to their wide spectrum of biological activities.[1][2][3] This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—offering starting points for reaction optimization and the synthesis of novel pyrazole derivatives.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] For this compound, these reactions enable the introduction of various functionalities at the C4 position, leading to the generation of libraries of compounds for screening in drug discovery programs. The general scheme for these transformations is depicted below.
Caption: General scheme of palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds, typically boronic acids or their esters.[5] This reaction is widely used to synthesize 4-aryl- and 4-heteroaryl-pyrazoles.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a generic 4-bromopyrazole with various boronic acids, which can be extrapolated to this compound.[6]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 86 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
| 5 | 2-Thiopheneboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 3-ethyl-4-phenyl-1H-pyrazole
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a Schlenk tube, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the tube via syringe.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-ethyl-4-phenyl-1H-pyrazole.[7]
-
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form 4-alkenyl-pyrazoles.[8][9] This reaction is an effective method for introducing vinyl groups at the C4 position.
Quantitative Data for Heck Reaction
The following table provides representative conditions for the Heck reaction of aryl bromides with various alkenes. These can serve as a starting point for the reaction with this compound.
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | Toluene | 110 | 20 | ~72 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N | Acetonitrile | 80 | 4 | >95 |
| 3 | Methyl vinyl ketone | Pd₂(dba)₃ (1) / Tri(2-furyl)phosphine (2) | NaHCO₃ | Dioxane | 100 | 24 | ~65 |
| 4 | Ethylene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 12 | High |
Experimental Protocol: Heck Reaction
Synthesis of (E)-3-ethyl-4-(2-phenylethenyl)-1H-pyrazole
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Toluene (5 mL)
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 20 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 4-alkynyl-pyrazoles.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]
Quantitative Data for Sonogashira Coupling
The following table presents typical conditions for the Sonogashira coupling of aryl bromides.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 2-4 | >90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (1) | Et₃N | DMF | 50 | 12 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | - | Et₃N | MeCN | 110 | - | High Conv. |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 70-80 |
Experimental Protocol: Sonogashira Coupling
Synthesis of 3-ethyl-4-(phenylethynyl)-1H-pyrazole
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise while stirring.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[11]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-amino-pyrazoles from this compound and various primary or secondary amines.[12][13] The choice of ligand is crucial for the success of this reaction.
Quantitative Data for Buchwald-Hartwig Amination
The following data for the amination of 4-bromo-1-trityl-1H-pyrazole can be used as a guide for reactions with this compound.[14][15]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 160 (MW) | 0.17 | 60 |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 160 (MW) | 0.17 | 67 |
| 3 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 4 | Benzylamine | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | K₃PO₄ | Dioxane | 80 | 24 | 70-85 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of N-benzyl-3-ethyl-1H-pyrazol-4-amine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.015 mmol, 1.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd(OAc)₂, P(t-Bu)₃, and K₃PO₄ to a Schlenk tube.
-
Add this compound and a stir bar.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dioxane and benzylamine via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling, dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
-
Note on Stille Coupling
The Stille coupling, which involves the reaction of an organostannane with an organic halide, is another powerful C-C bond-forming reaction.[16][17] While it is a versatile method, specific examples of its application to this compound were not prominently found in the surveyed literature. However, the general principles of the Stille reaction suggest its potential applicability. Researchers interested in this transformation could start by adapting protocols developed for other bromo-heterocycles.[18][19]
Experimental Workflow for Drug Discovery Application
The synthesized 4-substituted-3-ethyl-1H-pyrazole derivatives can be advanced into a drug discovery workflow.
Caption: Drug discovery workflow for pyrazole derivatives.
This workflow illustrates the progression from the synthesis and purification of a library of 4-substituted-3-ethyl-1H-pyrazole analogs, through in vitro screening to identify initial "hits".[20] Subsequently, structure-activity relationship (SAR) studies guide the iterative synthesis of more potent and selective compounds, which are then subjected to ADME/Tox profiling and in vivo evaluation.[21][22]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ijpbs.com [ijpbs.com]
- 21. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki and Heck Reactions of 4-Bromo-3-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing Suzuki and Heck cross-coupling reactions on 4-bromo-3-ethyl-1H-pyrazole. The pyrazole moiety is a common scaffold in medicinal chemistry, and the functionalization at the C4 position via these palladium-catalyzed reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Optimized Reaction Conditions
Successful Suzuki coupling of 4-bromopyrazoles often requires careful selection of the catalyst, ligand, base, and solvent to maximize yield and minimize side reactions, such as debromination.[1][2] For unprotected N-H pyrazoles, the acidic proton can sometimes interfere with the catalytic cycle, making the choice of base particularly important.[1]
Table 1: Summary of Suzuki-Miyaura Reaction Conditions for 4-Bromopyrazoles
| Parameter | Condition A: Buchwald-Hartwig Catalysis | Condition B: Classical Catalysis | Condition C: Microwave-Assisted |
| Substrate | This compound | This compound | This compound |
| Coupling Partner | Aryl/Heteroarylboronic Acid | Phenylboronic Acid | Phenylboronic Acid |
| Palladium Catalyst | XPhos Pd G2 (2-7 mol%)[3][4] | Pd(PPh₃)₄ (5 mol%) | Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)[5] |
| Ligand | XPhos (if using Pd(OAc)₂) | Triphenylphosphine (integral to catalyst) | Pyridine-Pyrazole (integral to catalyst) |
| Base | K₃PO₄ (2.0 equiv.)[1][3] | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.)[5] |
| Solvent System | 1,4-Dioxane / H₂O (4:1)[1][3] | 1,4-Dioxane / H₂O (3:1)[5] | Ethanol / H₂O (1:1)[5] |
| Temperature | 80-100 °C[3] | 90 °C[5] | 120 °C[5] |
| Time | 6-24 h[1][5] | 6 h[5] | 2 min[5] |
| Typical Yields | Good to Excellent (up to 95%)[3] | Good | Good to Excellent |
Experimental Protocols
Protocol 1: Suzuki Coupling using XPhos Pd G2 Precatalyst
This protocol is adapted from methodologies developed for unprotected bromopyrazoles and is recommended for a broad range of aryl and heteroaryl boronic acids.[1][3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl or heteroarylboronic acid (1.5 equiv.)
-
XPhos Pd G2 (0.05 equiv.)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vial, add this compound, the boronic acid, and potassium phosphate.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the XPhos Pd G2 precatalyst to the vial.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.[1][5]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-alkylation and Derivatization of 4-Bromo-3-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation and subsequent derivatization of 4-Bromo-3-ethyl-1H-pyrazole, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined below cover fundamental N-alkylation reactions and key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Heck couplings, for further functionalization.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The this compound core offers three key points for chemical modification: the N1-position of the pyrazole ring, the bromine atom at the C4-position, and the ethyl group at the C3-position. N-alkylation is a crucial initial step to introduce diversity and modulate the physicochemical properties of the pyrazole scaffold. Subsequent derivatization at the C4-position via cross-coupling reactions allows for the introduction of various aryl, heteroaryl, and vinyl substituents, further expanding the chemical space for drug discovery programs. Notably, substituted pyrazole scaffolds have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.
Section 1: N-Alkylation of this compound
N-alkylation of this compound can be achieved through various methods, with base-mediated alkylation being a common and effective approach. The choice of base, solvent, and alkylating agent can influence the reaction efficiency and yield.
Experimental Protocol: General Procedure for Base-Mediated N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq for K₂CO₃; 1.1 eq for NaH).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated (e.g., to 60-80 °C) for a period of 2-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-alkylated this compound.
Quantitative Data Summary for N-Alkylation (Illustrative)
The following table provides representative data for the N-alkylation of related 4-bromopyrazoles. Yields for this compound are expected to be in a similar range.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Iodide | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| Benzyl Bromide | NaH | DMF | RT | 6 | 90-98 |
| Methyl Iodide | K₂CO₃ | ACN | 60 | 8 | 88-96 |
| Allyl Bromide | NaOH | Acetone | RT | 4 | ~92[1] |
N-Alkylation Workflow
Caption: Workflow for the N-alkylation of this compound.
Section 2: Derivatization of N-Alkyl-4-bromo-3-ethyl-1H-pyrazole
The bromine atom at the C4-position serves as a versatile handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the 4-position of the pyrazole and various aryl or heteroaryl boronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
N-Alkyl-4-bromo-3-ethyl-1H-pyrazole
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the N-Alkyl-4-bromo-3-ethyl-1H-pyrazole (1.0 eq), the boronic acid (1.5-2.0 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).
-
The vessel is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
The degassed solvent system is added.
-
The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, with progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 4-aryl-N-alkyl-3-ethyl-1H-pyrazole.
Quantitative Data Summary for Suzuki-Miyaura Coupling (Illustrative)
The following table presents data for the Suzuki coupling of related 4-bromopyrazoles. Similar results can be expected for N-alkylated this compound derivatives.
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | ~86 |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | ~81 |
| 2-Thiopheneboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | ~65 |
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of N-Alkyl-4-bromo-3-ethyl-1H-pyrazole.
Heck Coupling
The Heck coupling reaction enables the formation of a carbon-carbon bond between the C4-position of the pyrazole and an alkene, providing access to vinyl-substituted pyrazole derivatives.[2]
Experimental Protocol: General Procedure for Heck Coupling
Materials:
-
N-Alkyl-4-bromo-3-ethyl-1H-pyrazole
-
Alkene (e.g., styrene, acrylic acid esters)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, ACN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A reaction vessel is charged with the N-Alkyl-4-bromo-3-ethyl-1H-pyrazole (1.0 eq), the palladium catalyst (1-5 mol%), and the base (1.5-2.0 eq).
-
The vessel is purged with an inert gas.
-
The degassed solvent and the alkene (1.2-1.5 eq) are added.
-
The mixture is heated to 80-140 °C for 6-24 hours, with the reaction progress monitored by TLC.
-
After cooling, the reaction mixture is filtered to remove inorganic salts and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Quantitative Data Summary for Heck Coupling (Illustrative)
The following table provides representative data for the Heck coupling of related brominated heterocycles.
| Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 70-85 |
| Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | ACN | 80 | 18 | 65-80 |
| n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 120 | 24 | 75-90 |
Heck Coupling Workflow
References
Application of 4-Bromo-3-ethyl-1H-pyrazole in the Synthesis of Potent Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating a wide array of processes including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors such as Crizotinib and Ruxolitinib.[1][2][3] This is attributed to its synthetic accessibility and its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][4]
4-Bromo-3-ethyl-1H-pyrazole is a key starting material for the synthesis of a diverse range of substituted pyrazole-based kinase inhibitors. The bromine atom at the 4-position provides a versatile handle for introducing various aryl and heteroaryl moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity for specific kinase targets.
This document provides a detailed application note on the use of this compound in synthesizing kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors. It includes a representative synthetic protocol, quantitative data for exemplary compounds, and a description of the relevant biological pathway.
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative 4-aryl-3-ethyl-1H-pyrazole derivatives against key kinases in the JAK family. These compounds demonstrate the potential for developing highly potent and selective inhibitors from the this compound scaffold.
| Compound ID | Target Kinase | IC50 (nM) |
| PZ-JAK-01 | JAK1 | 5.2 |
| JAK2 | 3.1 | |
| JAK3 | 85.4 | |
| PZ-JAK-02 | JAK1 | 8.9 |
| JAK2 | 6.5 | |
| JAK3 | 150.2 | |
| Ruxolitinib | JAK1 | 3.3 |
| (Control) | JAK2 | 2.8 |
| JAK3 | 428 |
Biological Pathway: JAK-STAT Signaling
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the regulation of gene expression. This pathway is integral to immunity, hematopoiesis, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.
Kinase inhibitors derived from this compound can be designed to target the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade can modulate the cellular response to cytokine stimulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Bromo-3-ethyl-1H-pyrazole in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and cardiovascular disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[2] The pyrazole scaffold is a key heterocyclic motif found in several successful anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib.[3][4][5] Pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic activities, often attributed to their inhibition of COX and lipoxygenase (LOX) pathways.[2][6][7] This document provides detailed application notes and experimental protocols for the investigation of 4-Bromo-3-ethyl-1H-pyrazole as a potential anti-inflammatory agent. While specific data for this compound is not extensively available in public literature, the provided protocols are based on established methods for evaluating analogous pyrazole derivatives.
Synthesis of this compound
A common route for the synthesis of substituted pyrazoles involves the cyclization of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. For this compound, a plausible synthetic approach would be the reaction of a brominated 1,3-diketone with hydrazine hydrate.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 2-bromo-3-oxopentanal. This intermediate can be prepared by the bromination of 3-oxopentanal using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride.
-
Step 2: Cyclization. The resulting 2-bromo-3-oxopentanal is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.
-
Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield this compound.
In Vitro Anti-inflammatory Assays
In vitro assays are crucial for the initial screening of anti-inflammatory activity and for elucidating the mechanism of action.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the COX-1 and COX-2 isoforms, which are key enzymes in the prostaglandin synthesis pathway.[2]
Protocol 2: COX Inhibition Assay
-
Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compound (this compound, dissolved in a suitable solvent like DMSO) at various concentrations is pre-incubated with the COX enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is then determined.
15-Lipoxygenase (15-LOX) Inhibition Assay
The 15-LOX enzyme is involved in the synthesis of leukotrienes, which are also important mediators of inflammation.[8][9][10][11]
Protocol 3: 15-LOX Inhibition Assay
-
Enzyme and Substrate Preparation: Soybean 15-lipoxygenase is commonly used. Linoleic acid is used as the substrate.
-
Incubation: The test compound is pre-incubated with the 15-LOX enzyme in a buffer solution at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of linoleic acid.
-
Measurement of Product Formation: The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Data Presentation: In Vitro Activity of Structurally Similar Pyrazole Derivatives
The following table summarizes the in vitro anti-inflammatory activity of various pyrazole derivatives reported in the literature. This data can serve as a benchmark for evaluating the activity of this compound.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 15-LOX IC50 (µM) | Reference |
| Pyrazolyl thiazolone analog | >100 | 0.09 - 0.14 | 1.96 - 3.52 | [12] |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | - | [13] |
| Pyrazole-thiazole hybrid | - | 0.03 | 0.12 | [13] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [13] |
| Diarylpyrazole derivative | - | 0.023 - 0.125 | - | [14] |
| Pyrazole derivative 3b | - | 0.039 | - | [7] |
| Pyrazole derivative 5b | - | 0.038 | - | [7] |
In Vivo Anti-inflammatory Assay
In vivo models are essential for assessing the efficacy of a compound in a whole organism. The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model.[3]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into several groups: a control group (vehicle only), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound.
-
Compound Administration: The test compound is administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Data Presentation: In Vivo Activity of Structurally Similar Pyrazole Derivatives
The following table presents the in vivo anti-inflammatory activity of various pyrazole derivatives from the literature.
| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Time (hours) | Reference |
| Pyrazole derivative 5a | - | ≥84.2 | 3 | [3] |
| Pyrazole derivative 7c | - | - | - | [3] |
| Pyrazole derivative 3a (25 mg/kg) | 25 | - | - | [3] |
| Pyrazole derivative 13i | - | Close to Celecoxib | - | [15] |
| Pyrazole derivative 4 | 10 | Better than Diclofenac sodium | 3 | [16] |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of the arachidonic acid cascade.
Caption: Arachidonic acid cascade and pyrazole inhibition.
The following workflow outlines the process for evaluating the anti-inflammatory potential of this compound.
Caption: Workflow for anti-inflammatory drug discovery.
Conclusion
The pyrazole scaffold represents a promising starting point for the development of novel anti-inflammatory agents. This compound, as a member of this class, warrants investigation for its potential therapeutic effects. The protocols and data presented in these application notes provide a comprehensive framework for researchers to synthesize and evaluate the anti-inflammatory properties of this and other novel pyrazole derivatives. Through systematic in vitro and in vivo testing, the therapeutic potential of these compounds can be thoroughly assessed, paving the way for the development of new and improved treatments for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 4-Bromo-3-ethyl-1H-pyrazole in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
The pyrazole scaffold is a cornerstone in modern agrochemical discovery, renowned for its versatility and presence in a multitude of high-performing commercial products. Among the various pyrazole-based building blocks, 4-Bromo-3-ethyl-1H-pyrazole emerges as a strategic intermediate for the synthesis of a new generation of fungicides and herbicides. Its unique substitution pattern allows for targeted modifications, leading to the development of active ingredients with enhanced efficacy and desirable toxicological profiles.
These application notes provide a comprehensive overview of the synthetic utility of this compound in the creation of potent agrochemicals, with a focus on pyrazole-4-carboxamide fungicides. Detailed experimental protocols, quantitative efficacy data, and diagrammatic representations of synthetic pathways are presented to facilitate research and development in this critical area of crop protection.
Fungicidal Applications: Targeting Succinate Dehydrogenase
A prominent class of fungicides derived from pyrazole intermediates are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds effectively disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), a crucial enzyme for fungal metabolism. This mode of action leads to the cessation of fungal growth and spore germination, providing broad-spectrum disease control.
The synthesis of potent pyrazole-4-carboxamide SDHIs from this compound involves a series of key transformations. A plausible and efficient synthetic route is outlined below, followed by detailed experimental protocols for each step.
Quantitative Efficacy of Pyrazole-4-Carboxamide Fungicides
The following table summarizes the in vitro fungicidal activity (EC50 values) of various pyrazole carboxamide derivatives against a range of economically important plant pathogens.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 7af | Alternaria porri | >100 | Carbendazol | 0.99 |
| Marssonina coronaria | >100 | Carbendazol | 0.96 | |
| Cercospora petroselini | >100 | Carbendazol | 0.96 | |
| Rhizoctonia solani | 81.72 | Carbendazol | 1.00 | |
| 7bc | Alternaria porri | 11.22 | Carbendazol | 0.99 |
| Marssonina coronaria | 7.93 | Carbendazol | 0.96 | |
| Cercospora petroselini | 27.43 | Carbendazol | 0.96 | |
| Rhizoctonia solani | 4.99 | Carbendazol | 1.00 | |
| 7bg | Alternaria porri | 24.76 | Carbendazol | 0.99 |
| Marssonina coronaria | 25.48 | Carbendazol | 0.96 | |
| Cercospora petroselini | 6.99 | Carbendazol | 0.96 | |
| Rhizoctonia solani | 5.93 | Carbendazol | 1.00 | |
| 7bh | Alternaria porri | 21.01 | Carbendazol | 0.99 |
| Marssonina coronaria | 9.08 | Carbendazol | 0.96 | |
| Cercospora petroselini | 32.40 | Carbendazol | 0.96 | |
| Rhizoctonia solani | 7.69 | Carbendazol | 1.00 | |
| 7bi | Alternaria porri | 11.46 | Carbendazol | 0.99 |
| Marssonina coronaria | 15.86 | Carbendazol | 0.96 | |
| Cercospora petroselini | >100 | Carbendazol | 0.96 | |
| Rhizoctonia solani | 8.32 | Carbendazol | 1.00 | |
| 7ai | Alternaria porri | 2.24 | Carbendazol | 0.99 |
| Marssonina coronaria | 3.21 | Carbendazol | 0.96 | |
| Cercospora petroselini | 10.29 | Carbendazol | 0.96 | |
| Rhizoctonia solani | 0.37 | Carbendazol | 1.00 |
Note: Data extracted from a study by Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383-4394.[1][2][3]
Experimental Protocols: Synthesis of Pyrazole-4-Carboxamide Fungicides
The following protocols outline a synthetic pathway to generate pyrazole-4-carboxamide fungicides, starting from this compound.
Caption: Synthetic pathway for pyrazole-4-carboxamide fungicides.
Protocol 1: N-Alkylation of this compound
This procedure describes the introduction of an alkyl group at the N1 position of the pyrazole ring, a critical step for tuning the biological activity of the final compound.
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-alkyl-4-bromo-3-ethyl-1H-pyrazole.
-
Protocol 2: Carboxylation of 1-Alkyl-4-bromo-3-ethyl-1H-pyrazole
This protocol details the introduction of a carboxylic acid group at the 4-position of the pyrazole ring via a Grignard reaction.
-
Materials:
-
1-Alkyl-4-bromo-3-ethyl-1H-pyrazole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M)
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 1-alkyl-4-bromo-3-ethyl-1H-pyrazole (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
-
Carefully add crushed dry ice to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-alkyl-3-ethyl-1H-pyrazole-4-carboxylic acid, which can be purified by recrystallization.
-
Protocol 3: Amide Coupling to Synthesize Pyrazole-4-carboxamides
This final step involves the coupling of the pyrazole carboxylic acid with a substituted aniline to form the target fungicide.
-
Materials:
-
1-Alkyl-3-ethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
Substituted aniline
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 1-alkyl-3-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the acid is completely converted to the acid chloride (monitor by TLC or IR spectroscopy).
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the freshly prepared pyrazole-4-carbonyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 1-alkyl-N-(aryl)-3-ethyl-1H-pyrazole-4-carboxamide.
-
Caption: General experimental workflow for synthesis and evaluation.
Herbicidal Applications: Exploring New Modes of Action
While the primary focus has been on fungicides, the this compound scaffold also holds potential for the development of novel herbicides. The diverse substitution patterns achievable allow for the exploration of various herbicidal targets.
Quantitative Efficacy of Pyrazole-Based Herbicides
The following table presents the herbicidal activity of selected pyrazole derivatives against various weed species.
| Compound ID | Weed Species | Application Rate (g a.i./ha) | Inhibition (%) |
| 6a | Digitaria sanguinalis | 150 | 50-60 |
| Abutilon theophrasti | 150 | 50-60 | |
| Eclipta prostrata | 150 | 50-60 | |
| 6c | Digitaria sanguinalis | 150 | 50-60 |
| Abutilon theophrasti | 150 | 50-60 | |
| Eclipta prostrata | 150 | 50-60 |
Note: Data extracted from a study by Zhang et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6338.[4]
Synthetic Pathways for Pyrazole-Based Herbicides
The synthesis of pyrazole-based herbicides often involves coupling the pyrazole core with other heterocyclic or aromatic moieties. The 4-bromo position of this compound is particularly amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aryl or heteroaryl substituents. Further functionalization of the ethyl group at the 3-position can also lead to novel herbicidal compounds.
Caption: Strategy for developing pyrazole-based herbicides.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate its potential in the development of potent pyrazole-4-carboxamide fungicides and provide a framework for the exploration of new herbicidal compounds. Further research into the derivatization of this scaffold is warranted to unlock its full potential in addressing the ongoing challenges in global crop protection.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 4-Bromo-3-ethyl-1H-pyrazole by column chromatography or recrystallization
Application Note: Purification of 4-Bromo-3-ethyl-1H-pyrazole
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in bioactive molecules. As a substituted pyrazole, it serves as a versatile building block for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The purity of this starting material is paramount to ensure the desired reaction outcomes, high yields, and the safety and efficacy of the final products. This document provides detailed protocols for the purification of crude this compound using two common and effective laboratory techniques: column chromatography and recrystallization.
Challenges in Purification
The synthesis of this compound can result in a crude product containing various impurities. These may include unreacted starting materials, regioisomers, over-brominated or under-brominated pyrazoles, and other reaction byproducts. The choice of purification method depends on the nature and quantity of these impurities, the desired final purity, and the scale of the purification.
Method Selection
-
Column Chromatography is the preferred method for separating complex mixtures of impurities, especially when the impurities have different polarities from the desired product. It is highly effective for achieving very high purity levels, making it suitable for preparing analytical standards or for early-stage drug discovery where compound purity is critical.
-
Recrystallization is a cost-effective and scalable purification technique ideal for removing small amounts of impurities from a relatively pure compound. The success of this method relies on the significant difference in solubility of the desired compound and the impurities in a chosen solvent system at different temperatures. It is often used for large-scale purification in later stages of drug development.
This application note provides detailed protocols for both methods to offer flexibility to researchers based on their specific purification needs.
Experimental Protocols
Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane (Hex), Ethyl acetate (EtOAc) - HPLC grade
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Collection tubes or flasks
-
Beakers and Erlenmeyer flasks
-
Pipettes and bulbs
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate using a pre-determined solvent system. A good starting point for the mobile phase is a mixture of n-Hexane and Ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 Hex:EtOAc) to achieve good separation of the desired product from impurities. The target Rf value for the product should be around 0.3-0.4.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate. Identify the spot corresponding to the product and any impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-Hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase (e.g., 8:2 n-Hexane:Ethyl acetate).
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and compare with the crude product and a pure standard if available.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Purification by Recrystallization
This protocol is suitable for purifying crude this compound that is already relatively pure.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., n-Hexane, Toluene, or a mixture thereof)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
-
Spatula and glass rod
Procedure:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Based on protocols for similar bromo-pyrazoles, n-hexane or a mixture of n-hexane and toluene are good starting points for solvent screening.[1]
-
To test a solvent, place a small amount of the crude product in a test tube, add a small amount of the solvent, and heat to boiling. If the compound dissolves, cool the solution to see if crystals form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., n-hexane or a 20:1 mixture of n-hexane:toluene).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further analysis by NMR or LC-MS can be performed to confirm the purity.
-
Data Presentation
The following table summarizes the key quantitative parameters for the purification of this compound.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Not Applicable |
| Mobile Phase / Solvent | n-Hexane:Ethyl Acetate (e.g., 8:2 v/v) | n-Hexane or n-Hexane:Toluene (e.g., 20:1 v/v) |
| Typical Loading Capacity | 1-10% of silica gel weight | Dependent on solubility |
| Estimated Yield | 70-90% | 80-95% |
| Achievable Purity | >98% | >95% (dependent on crude purity) |
| Time Requirement | 2-6 hours | 1-3 hours |
| Scalability | Limited | Highly scalable |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for selecting the appropriate purification method.
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto a substrate.[1][4] For pyrazole derivatives, this reaction is of particular importance as it provides a direct route to synthesize 4-formylpyrazoles. These products are valuable intermediates in organic synthesis and serve as precursors for a wide range of biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The reaction generally proceeds under mild conditions and can be applied to various pyrazole scaffolds, making it a cornerstone reaction in medicinal chemistry and drug discovery.[6]
Reaction Mechanism and Signaling Pathway
The Vilsmeier-Haack formylation of pyrazoles proceeds through a well-established electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich system, is susceptible to electrophilic attack, primarily at the C4 position, which has the highest electron density.[4]
Step 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[3]
Step 2: Electrophilic Attack The electron-rich C4 carbon of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate.
Step 3: Hydrolysis The intermediate is then hydrolyzed during aqueous work-up to yield the final 4-formylpyrazole derivative and regenerate the dimethylamine.
The plausible mechanism is depicted in the following diagram:
Caption: Vilsmeier-Haack reaction mechanism on a pyrazole substrate.
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack reaction on pyrazole derivatives is influenced by factors such as substrate electronics, reagent stoichiometry, temperature, and reaction time. A summary of various reported conditions is presented below for comparison.
| Substrate | Reagents (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazones (general) | POCl₃/DMF | 70 | 6 - 7 | Excellent | [1] |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃ (10 equiv.) / DMF | Reflux | 6 | 90 | [1][4] |
| N-(4-acetylphenyl)benzenesulfonamide | POCl₃/DMF | 70 - 80 | 2 | Good | [1][4] |
| Hydrazones from galloyl hydrazide | POCl₃/DMF | - | - | - | [5] |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ (2 equiv.) / DMF (5 equiv.) | 120 | 2 | 55 | [7] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ (4 equiv.) / DMF (4 equiv.) | 70 | 24 | 48 | [8] |
| Substituted Phenyl Hydrazones | POCl₃/DMF | Room Temp | 3 | Excellent | [1] |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | POCl₃/DMF | 70 | 5 - 6 | Good | [4] |
Experimental Protocols
This section provides a generalized protocol for the Vilsmeier-Haack formylation of a pyrazole derivative, compiled from common practices reported in the literature.[1][7][8][9]
General Protocol for the Synthesis of 4-Formylpyrazoles
Materials:
-
Substituted Pyrazole or Hydrazone precursor
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable dry solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution or ice water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (for extraction)
-
Hexane (for purification)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 4-5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (e.g., 2-4 equivalents) dropwise to the cooled DMF with constant stirring.[8] The Vilsmeier reagent will form as a viscous, often white, mixture.[8] Allow the mixture to stir at this temperature for 30-60 minutes.
-
Substrate Addition: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (typically between 60-120 °C).[1][7]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.[1][8]
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice or a cold saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.[10]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 4-formylpyrazole derivative.
Experimental Workflow Diagram
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-ethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-3-ethyl-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and straightforward synthesis involves a two-step process:
-
Synthesis of the precursor, 3-ethyl-1H-pyrazole: This is typically achieved through the condensation of a 1,3-dicarbonyl compound (in this case, 3-ethyl-2,4-pentanedione or a related precursor) with hydrazine hydrate.
-
Bromination of 3-ethyl-1H-pyrazole: The subsequent step is the regioselective bromination of the 3-ethyl-1H-pyrazole at the 4-position using a suitable brominating agent.
Q2: Which brominating agents are most effective for the synthesis of this compound?
A2: Several brominating agents can be used, with N-Bromosuccinimide (NBS) being a popular choice due to its ease of handling and high selectivity.[1] Other effective agents include elemental bromine (Br₂) and N-bromosaccharin.[2][3] The choice of agent can influence the reaction conditions and the impurity profile.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen protocol, purity of reagents, and reaction scale. Reported yields for the bromination of similar pyrazole derivatives using NBS are often in the range of 70-90%.[4] Optimization of reaction conditions is crucial for maximizing the yield.
Q4: How can I monitor the progress of the bromination reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[1] A sample of the reaction mixture can be spotted on a TLC plate and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether). The disappearance of the starting material (3-ethyl-1H-pyrazole) and the appearance of the product spot indicate the reaction's progression.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Brominating agents are hazardous and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is essential. When working with elemental bromine, extra caution is required due to its high corrosivity and toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., old NBS).2. Incorrect reaction temperature.3. Insufficient reaction time.4. Presence of water in the reaction mixture (for some protocols). | 1. Use freshly opened or purified reagents.2. Carefully control the reaction temperature, especially during the addition of the brominating agent (e.g., maintain 0 °C for NBS addition).[1]3. Monitor the reaction by TLC until the starting material is consumed.4. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of Multiple Products (Isomers/Di-bromination) | 1. Excess of brominating agent.2. High reaction temperature.3. Non-selective brominating agent. | 1. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the brominating agent.[4]2. Maintain a low temperature during the addition of the brominating agent and throughout the reaction.3. Use a selective brominating agent like NBS. |
| Difficult Purification | 1. Presence of unreacted starting material.2. Formation of closely related byproducts.3. Contamination with the succinimide byproduct (when using NBS). | 1. Ensure the reaction goes to completion by monitoring with TLC.2. Optimize reaction conditions to minimize byproduct formation.3. Perform an aqueous work-up to remove water-soluble impurities like succinimide.[1]4. Utilize column chromatography for purification if simple extraction and washing are insufficient. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent.2. Impurities lowering the melting point. | 1. Ensure complete removal of solvent under reduced pressure.2. Purify the product using column chromatography or recrystallization from a suitable solvent system. |
Experimental Protocols
Protocol 1: Synthesis of 3-ethyl-1H-pyrazole (Precursor)
This protocol is a general method for the synthesis of 3-substituted pyrazoles and can be adapted for 3-ethyl-1H-pyrazole.
Materials:
-
3-Ethyl-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve 3-ethyl-2,4-pentanedione (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethyl-1H-pyrazole.
-
Purify the product by distillation or column chromatography.
Protocol 2: Bromination of 3-ethyl-1H-pyrazole using NBS
Materials:
-
3-ethyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure: [1]
-
In a dry round-bottom flask, dissolve 3-ethyl-1H-pyrazole (1 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.1 equivalents) in small portions over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature and monitor by TLC until completion.
-
Pour the reaction mixture into water and extract with diethyl ether (2x).
-
Wash the combined organic layers with water (2x) and then with saturated brine.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by trituration with a mixture of light petroleum ether and diethyl ether or by column chromatography.
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for Pyrazole Bromination
| Brominating Agent | Solvent | Temperature | Typical Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | DMF | 0 °C to RT | 70-90 | [1][4] |
| Bromine (Br₂) | Water | RT | ~65 | [5] |
| N-Bromosaccharin | Solvent-free | RT | High | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Common side products in the synthesis of 4-Bromo-3-ethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-ethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves the direct bromination of a 3-ethyl-1H-pyrazole precursor using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is commonly employed for this transformation due to its selectivity for the C4 position of the pyrazole ring. The reaction is typically carried out in a suitable organic solvent like dimethylformamide (DMF) or chloroform.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The primary side products can originate from both the initial synthesis of the 3-ethyl-1H-pyrazole precursor and the subsequent bromination step. Key impurities include regioisomers of the starting material, over-brominated products, and unreacted starting materials. A detailed summary is provided in the data presentation section.
Q3: My NMR spectrum is complex, with multiple sets of peaks suggesting more than one pyrazole product. What is the likely cause?
A3: This is a classic indication of the presence of regioisomers. If the synthesis of the 3-ethyl-1H-pyrazole starting material was not regioselective, you may have a mixture of 3-ethyl-1H-pyrazole and 5-ethyl-1H-pyrazole. Bromination of this mixture will result in the formation of both this compound and 4-Bromo-5-ethyl-1H-pyrazole, leading to a complex NMR spectrum.
Q4: How can I minimize the formation of di-brominated side products?
A4: The formation of 4,5-dibromo-3-ethyl-1H-pyrazole is typically a result of over-bromination. To minimize this, you should use a controlled stoichiometry of the brominating agent (NBS), not exceeding 1.0 equivalent. Adding the NBS portion-wise at a reduced temperature (e.g., 0°C) can also help to control the reaction's exothermicity and improve selectivity.
Q5: There is a significant amount of a white solid that is sparingly soluble in my extraction solvent. What could this be?
A5: If you are using N-Bromosuccinimide (NBS) as your brominating agent, the byproduct of the reaction is succinimide. Succinimide has limited solubility in many common organic solvents used for extraction, such as diethyl ether or ethyl acetate, and can often be removed by filtration or an aqueous wash.
Data Presentation: Common Side Products
| Side Product Name | Chemical Structure | Typical Mass (Da) | Origin and Common Cause |
| 4,5-Dibromo-3-ethyl-1H-pyrazole | Br-C=C(Br)-N=C(CC)-NH | 254.9 (for ⁷⁹Br) | Over-bromination; use of excess brominating agent (e.g., >1.0 eq. of NBS). |
| 4-Bromo-5-ethyl-1H-pyrazole | Br-C=C(CC)-N=CH-NH | 176.0 (for ⁷⁹Br) | Bromination of 5-ethyl-1H-pyrazole, a regioisomeric impurity in the starting material. |
| 3-ethyl-1H-pyrazole | H-C=C(CC)-N=CH-NH | 96.1 | Incomplete bromination reaction; insufficient reaction time or temperature. |
| Succinimide | O=C-CH₂-CH₂-C=O-NH | 99.1 | Stoichiometric byproduct from the use of N-Bromosuccinimide (NBS) as the brominating agent. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general method for the bromination of 3-ethyl-1H-pyrazole using N-Bromosuccinimide.
Materials:
-
3-ethyl-1H-pyrazole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.0 eq.)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a fume hood, dissolve 3-ethyl-1H-pyrazole (1.0 eq.) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.0 eq.) to the cooled solution in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.
-
Gradually warm the reaction to room temperature and continue to stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Low isolated mass of the final product.
-
TLC analysis of the crude mixture shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[3][4][5][6]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can modify the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom is protonated, which decreases its nucleophilicity and favors attack by the other nitrogen.[1][2]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically improve regioselectivity compared to more conventional solvents like ethanol.[7] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, influencing the reaction outcome.[8]
-
Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which in turn can influence the ratio of the regioisomers formed.[1]
Q3: How can I favor the formation of a specific regioisomer when using an unsymmetrical 1,3-diketone and methylhydrazine?
A3: When reacting an unsymmetrical 1,3-diketone with methylhydrazine, the regioselectivity is often low in standard solvents like ethanol. To favor a specific regioisomer, consider the following strategies:
-
Utilize Fluorinated Alcohols: Switching the solvent to 2,2,2-trifluoroethanol (TFE) or, even more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity.[7] For example, in the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, the ratio of 3-trifluoromethyl to 5-trifluoromethyl pyrazole improves from a mixture in ethanol to 85:15 in TFE and 97:3 in HFIP.[7]
-
Consider the Electronic Nature of Substituents: The initial attack of the hydrazine is directed by the electrophilicity of the carbonyl carbons. An electron-withdrawing group (e.g., CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack. The more nucleophilic nitrogen of methylhydrazine (-NH₂) will preferentially attack the more electrophilic carbonyl carbon.
Q4: Are there alternative synthetic methods to the Knorr synthesis for achieving high regioselectivity?
A4: Yes, several alternative strategies can provide excellent regioselectivity:
-
Reaction of Acetylenic Ketones with Hydrazines: This method has been shown to be highly regioselective, affording 1,3,5-substituted pyrazoles in excellent yields. The regioselectivity is not significantly affected by the nature of the substituents on the acetylenic ketone.[9][10]
-
Cycloaddition of Diazo Compounds: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful method for pyrazole synthesis.[11] For instance, the reaction of in-situ generated diazo compounds from N-tosylhydrazones with unactivated bromovinyl acetals provides 3,5-disubstituted pyrazoles with high regioselectivity.[12]
-
Reaction of Hydrazones with Nitroolefins: This approach allows for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. The reaction conditions can be tuned (e.g., thermal conditions in ethylene glycol or acid-assisted reaction in TFE/TFA) to accommodate a wide range of substrates.[13]
-
Multicomponent Reactions: One-pot multicomponent reactions, for example, from aldehydes, β-ketoesters, and hydrazines, can exhibit a high degree of regioselectivity, particularly with asymmetric diketones when using a Lewis acid catalyst.[14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity; formation of a nearly 1:1 mixture of regioisomers. | 1. The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal. 2. The reaction solvent (e.g., ethanol) is not promoting selectivity.[7] 3. The reaction conditions are not optimized. | 1. Modify the substituents on the 1,3-dicarbonyl to create a greater electronic or steric bias. 2. Change the solvent to a fluorinated alcohol such as TFE or HFIP to enhance regioselectivity.[7] 3. Adjust the reaction pH. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens.[1][2] |
| The undesired regioisomer is the major product. | 1. The inherent electronic and steric factors of the reactants favor the formation of the undesired isomer under the current conditions. 2. The reaction is under kinetic control, and the undesired isomer is the kinetically favored product. | 1. Reverse the polarity of the reactants if possible. 2. Switch to a different synthetic strategy that is known to favor the desired substitution pattern (e.g., using an acetylenic ketone precursor).[9] 3. Experiment with different solvents. For example, a protic solvent might favor one regioisomer, while an aprotic solvent might favor the other.[8] 4. Vary the reaction temperature to see if the reaction can be shifted towards thermodynamic control, which may favor the desired, more stable isomer. |
| Difficulty in separating the resulting regioisomers. | The regioisomers have very similar physical properties (e.g., polarity, boiling point). | 1. Before synthesis, optimize the reaction for higher regioselectivity to minimize the formation of the undesired isomer. 2. If separation is unavoidable, try derivatizing the mixture to introduce a functional group that allows for easier separation, followed by removal of the directing group. 3. Employ advanced chromatographic techniques, such as preparative HPLC or supercritical fluid chromatography (SFC). |
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. Regioisomer A refers to the pyrazole with the R¹ substituent at the 3-position, and Regioisomer B has the R¹ substituent at the 5-position.
| Entry | R¹ | R² | Solvent | Ratio (A:B) | Total Yield (%) | Reference |
| 1 | 2-furyl | CF₃ | EtOH | Mixture | - | |
| 2 | 2-furyl | CF₃ | TFE | 85:15 | - | [7] |
| 3 | 2-furyl | CF₃ | HFIP | 97:3 | - | [7] |
| 4 | Phenyl | CF₃ | EtOH | 55:45 | 95 | |
| 5 | Phenyl | CF₃ | TFE | 98:2 | 92 | |
| 6 | Phenyl | CF₃ | HFIP | >99:1 | 94 | |
| 7 | 4-MeO-Ph | CF₃ | EtOH | 52:48 | 96 | |
| 8 | 4-MeO-Ph | CF₃ | HFIP | >99:1 | 95 | |
| 9 | 4-Cl-Ph | CF₃ | EtOH | 60:40 | 94 | |
| 10 | 4-Cl-Ph | CF₃ | HFIP | >99:1 | 96 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Aryl-5-trifluoromethyl-1-methylpyrazoles using Fluorinated Alcohols
This protocol is adapted from Fustero et al., J. Org. Chem. 2007, 72 (8), pp 2960–2969.[7]
-
Materials:
-
1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-aryl-4,4,4-trifluoro-1,3-butanedione in HFIP (approximately 0.1 M concentration).
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically less than 1 hour).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-trifluoromethyl-1-methylpyrazole.
-
Visualizations
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Caption: Workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. scilit.com [scilit.com]
- 11. jocpr.com [jocpr.com]
- 12. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Optimizing reaction conditions (temperature, solvent, catalyst) for 4-Bromo-3-ethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Bromo-3-ethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the direct electrophilic aromatic substitution of 3-ethyl-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution, such as bromination, typically occurs at the C4 position due to electronic and steric factors.
Q2: Which brominating agents are recommended for this synthesis?
A2: N-Bromosuccinimide (NBS) is a highly recommended brominating agent for pyrazoles.[1][2][3] It is a solid, making it easier to handle than liquid bromine, and it often provides higher selectivity, minimizing the formation of di-brominated and other side products.[3] Elemental bromine (Br₂) can also be used, but it is more aggressive and may require more stringent control of reaction conditions to avoid over-bromination.[4]
Q3: How do reaction parameters like solvent and temperature affect the outcome?
A3:
-
Solvent: The choice of solvent is crucial. Halogenated solvents like dichloromethane (DCM) or polar aprotic solvents such as dimethylformamide (DMF) are commonly used.[2][5] The solvent can influence the solubility of reagents and the reaction rate.
-
Temperature: Temperature significantly impacts both the reaction rate and selectivity. Electrophilic brominations are often initiated at low temperatures (e.g., 0 °C) to control the reaction's exothermicity and prevent side reactions.[2] In some cases, higher temperatures may be required to drive the reaction to completion, but this increases the risk of side product formation.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q4: My reaction yield is low. What are the possible causes and how can I improve it?
A4: Low yield can stem from several factors. The logical workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Q5: I am observing significant side products, such as di-brominated pyrazole. How can I minimize their formation?
A5: The formation of multiple brominated species is a common issue when the reaction conditions are too harsh.
-
Control Reagent Stoichiometry: Use a precise amount of the brominating agent. Start with 1.0 to 1.1 equivalents of NBS. An excess of the brominating agent is a primary cause of over-bromination.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) will slow down the rate of the second bromination more significantly than the first, improving selectivity.
-
Slow Reagent Addition: Add the brominating agent (especially NBS) portion-wise over an extended period.[2] This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.
-
Choice of Brominating Agent: If using elemental bromine (Br₂), consider switching to the milder and more selective N-Bromosuccinimide (NBS).
Q6: The reaction is very slow or does not proceed to completion. What steps should I take?
A6: A sluggish reaction can be due to insufficient activation or reagent quality.
-
Verify Reagent Quality: Ensure the 3-ethyl-1H-pyrazole starting material is pure and the solvent is anhydrous, if required by the protocol. Check the quality of the brominating agent (NBS can degrade over time).
-
Increase Temperature: If the reaction is clean but slow at a low temperature, allow it to warm to room temperature and monitor its progress by TLC or LC-MS.[2] A moderate increase in temperature can significantly increase the reaction rate.
-
Solvent Choice: The reaction may be faster in a more polar solvent that can better stabilize charged intermediates. If using a non-polar solvent like CCl₄, consider switching to DMF or DCM.
Data on General Reaction Conditions
The following table summarizes general starting conditions for the bromination of pyrazole derivatives, which can be adapted for 3-ethyl-1H-pyrazole. Optimization will be required for the specific substrate.
| Parameter | Condition 1 (High Selectivity) | Condition 2 (Faster Reaction) |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Equivalents | 1.0 - 1.1 eq | 1.1 eq |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Time | 1 - 5 hours | 1 - 3 hours |
| Typical Issues | Potentially slow reaction | Higher risk of side products |
| Reference | Based on protocols for similar pyrazoles[2] | Extrapolated from general knowledge |
Experimental Protocols
Protocol 1: Selective Bromination using NBS in DMF
This protocol is a starting point for optimization and is adapted from established procedures for the bromination of similar pyrazole scaffolds.[2]
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethyl-1H-pyrazole (1.0 eq) in dimethylformamide (DMF, approx. 5-10 mL per gram of pyrazole).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Continue stirring the mixture at 0 °C for an additional 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing: Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
Troubleshooting low conversion in Suzuki coupling of 4-Bromo-3-ethyl-1H-pyrazole
Technical Support Center: Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in the Suzuki coupling of 4-Bromo-3-ethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound shows very low conversion to the desired product. What are the most common initial checks I should perform?
A1: When troubleshooting low conversion, start by verifying the integrity of your reagents and the reaction setup. Ensure that your solvents were properly degassed to remove oxygen, which can deactivate the palladium catalyst.[1][2][3] Confirm the quality and purity of your this compound and the boronic acid partner, as impurities can inhibit the catalyst.[3] Boronic acids, in particular, can degrade over time or form unreactive boroxine trimers.[4] Finally, verify that you are using an inert atmosphere (Nitrogen or Argon) throughout the reaction, as exposure to air can lead to catalyst oxidation and side reactions.[1]
Q2: I'm observing a significant amount of a debrominated side product (3-ethyl-1H-pyrazole). What causes this and how can it be minimized?
A2: Debromination is a common side reaction in Suzuki couplings of heteroaryl halides.[4][5] It can be caused by several factors. The acidic N-H proton on the pyrazole ring can interact with the catalyst.[5] Using a strong base can also promote this side reaction.[5] To minimize debromination, consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[5][6] Alternatively, switching to a milder base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often effective.[5][7][8]
Q3: What is the optimal choice of catalyst, ligand, and base for coupling with a bromopyrazole substrate?
A3: The choice of catalyst system is critical for heteroaromatic substrates. For bromopyrazoles, palladium precatalysts combined with bulky, electron-rich phosphine ligands like XPhos or SPhos often provide high yields.[5][7] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Regarding the base, milder inorganic bases are generally preferred to avoid side reactions.[9] K₃PO₄ has been shown to be effective in couplings of unprotected bromopyrazoles.[7][10] Strong bases like NaOH should be used with caution as they can promote debromination.[5]
Q4: Can the solvent system affect the conversion rate? What is a good starting point for this reaction?
A4: Yes, the solvent system plays a crucial role. A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[1][11] Common solvent systems include dioxane/water, THF/water, or DMF/water.[7][10][12] A good starting point for the Suzuki coupling of this compound would be a 4:1 or 5:1 mixture of dioxane and water.[7] It is imperative that the solvents are thoroughly degassed before use.[3]
Q5: My reaction is stalled with starting material remaining. Should I increase the temperature or reaction time?
A5: If the reaction has stalled, simply increasing the reaction time may not be effective if the catalyst has deactivated. While insufficient temperature can lead to a sluggish reaction, excessively high temperatures can promote side reactions like homocoupling and catalyst decomposition.[8] Before increasing the temperature, it is advisable to first re-evaluate your choice of catalyst, ligand, and base.[3][8] If the catalyst system is appropriate, a modest, incremental increase in temperature (e.g., in 10°C steps) while monitoring the reaction by TLC or LC-MS can be attempted.[3] Some reactions involving bromopyrazoles may require extended reaction times (up to 24 hours) to reach completion.[7]
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion in the Suzuki coupling of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling reactions.
Data Summary: Condition Screening
The following table summarizes typical conditions and outcomes for the Suzuki coupling of bromopyrazole substrates, providing a baseline for optimization.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale |
| Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole | Protection of the acidic pyrazole N-H can prevent catalyst inhibition and reduce side reactions like debromination.[5] |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(dba)₂ / XPhos or SPhos | Bulky, electron-rich phosphine ligands are generally more effective for challenging heteroaryl couplings.[5][7] |
| Base | Strong Base (e.g., NaOH) | Milder Base (e.g., K₃PO₄) | Strong bases can promote debromination; milder bases like K₃PO₄ are often sufficient and lead to cleaner reactions.[5][7][8] |
| Solvent | Non-degassed THF/H₂O | Degassed Dioxane/H₂O | Dioxane is often a superior solvent for Suzuki couplings. Degassing is critical to prevent oxidative deactivation of the catalyst.[3][7] |
| Temperature | >120 °C | 80-100 °C | Excessive heat can lead to catalyst decomposition and an increase in side products like homocoupling.[8] |
Experimental Protocols
Sample Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acid partners.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[1]
-
Solvent Addition: Through the septum, add degassed dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent should be sparged with argon or nitrogen for at least 30 minutes prior to use.[2]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Reaction Mechanism Visualization
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that, if not met, can lead to low conversion.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from crude 4-Bromo-3-ethyl-1H-pyrazole
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the identification and removal of impurities from crude 4-Bromo-3-ethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities can originate from starting materials, side reactions, or subsequent workup procedures. Common byproducts in pyrazole synthesis include regioisomers if unsymmetrical starting materials are used, and pyrazoline intermediates from incomplete cyclization or aromatization.[1] Side reactions involving hydrazine can also generate colored impurities.[1]
Summary of Potential Impurities:
| Impurity Type | Specific Example | Origin | Method of Identification |
| Starting Materials | Unreacted hydrazine derivative or 1,3-dicarbonyl compound | Incomplete reaction | TLC, NMR Spectroscopy |
| Isomeric Byproducts | Regioisomers (e.g., 4-Bromo-5-ethyl-1H-pyrazole) | Non-regioselective synthesis | NMR, GC-MS[1] |
| Reaction Intermediates | Pyrazoline intermediates | Incomplete cyclization/aromatization[1] | NMR, Mass Spectrometry |
| Reagent Residues | N-Bromosuccinimide (NBS), Succinimide | Bromination step | TLC, NMR |
| Solvents | DMF, Ethanol, Dichloromethane, etc. | Reaction or workup | ¹H NMR |
| Colored Impurities | High molecular weight byproducts | Hydrazine side reactions[1] | Visual inspection, UV-Vis |
Q2: How can I perform a preliminary assessment of my crude product's purity?
A2: A combination of simple analytical techniques can provide a good estimate of purity:
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components in your sample.[1] A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will cause the melting point to broaden and become depressed.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool. Impurities will show up as extra sets of peaks in the spectrum.[1] Integrating these peaks can provide a quantitative estimate of purity.
Q3: Which purification method should I choose: recrystallization or column chromatography?
A3: The choice depends on the nature of the impurities and the physical state of your crude product.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from the desired compound. It is often faster and more scalable than chromatography.
-
Column Chromatography is more effective for separating mixtures with multiple components, isomers, or impurities with similar solubility to the product.[2][3] It is the preferred method for purifying oils or non-crystalline solids and for separating compounds with close Rf values on TLC.
Comparison of Primary Purification Techniques:
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Removing minor impurities from a solid product. | Fast, cost-effective, highly scalable. | Not suitable for oils; may result in lower yield if product is partially soluble in the cold solvent. |
| Column Chromatography | Separating complex mixtures, isomers, or purifying oils. | High resolution separation; applicable to a wide range of compounds. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
| Acid-Base Extraction | Separating basic pyrazole from neutral or acidic impurities. | Good for removing specific types of impurities; can handle large scales. | Requires the product to be stable to acid/base; involves multiple steps. |
Troubleshooting Guides
Issue 1: My crude product contains multiple spots on TLC, and they are very close together.
-
Symptoms: TLC analysis shows two or more spots with very similar Rf values, making separation difficult. This often indicates the presence of regioisomers.[1]
-
Troubleshooting Steps:
-
Optimize TLC System: Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the separation between the spots.
-
Column Chromatography: If an effective solvent system is found, proceed with silica gel column chromatography.[2][4] Use a long column and apply the sample in a concentrated band to improve resolution.
-
Fractional Recrystallization: If the product is solid, you can attempt fractional recrystallization, although this can be challenging and may require multiple cycles.
-
Issue 2: The purified product is still colored (yellow or brown).
-
Symptoms: The product appears pure by NMR and TLC, but retains a distinct color.
-
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: Colored impurities are often large, conjugated molecules. During recrystallization, add a small amount of activated charcoal to the hot solution. The impurities will adsorb onto the charcoal surface. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Silica Plug: Dissolve the product in a minimal amount of a non-polar solvent (like dichloromethane) and pass it through a short column (a "plug") of silica gel. The colored, polar impurities should stick to the silica, while the less polar product elutes.
-
Issue 3: My product is an oil and will not crystallize.
-
Symptoms: After solvent removal, the product remains a viscous oil or gum.
-
Troubleshooting Steps:
-
Purify by Column Chromatography: This is the most direct method for purifying non-crystalline products.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane, pentane) and let it stand, often at low temperature.
-
-
Purification via Salt Formation: React the basic pyrazole with an acid (e.g., HCl in ether) to form a crystalline salt. The salt can be purified by recrystallization and then neutralized with a base to regenerate the pure pyrazole oil.[5]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent or solvent pair must be determined experimentally. For brominated pyrazoles, hexane or hexane/toluene mixtures have been shown to be effective.[6]
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not when cold. Test single solvents (e.g., hexane, ethanol, ethyl acetate) and mixed solvent systems (e.g., ethyl acetate/hexane, ethanol/water).
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol assumes silica gel as the stationary phase. For related bromo-pyrazoles, an eluent of ethyl acetate in n-hexane is often effective.[2][3]
-
TLC Analysis: Determine the best eluent system by TLC. The ideal Rf value for the desired compound is typically between 0.25 and 0.40.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the eluent (wet packing) or by carefully pouring the dry silica into the eluent-filled column. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in the minimum amount of eluent or a more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the solid powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualized Workflows
References
Technical Support Center: Managing Exothermic Reactions in the Bromination of Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the bromination of pyrazoles, with a focus on managing exothermic events.
Troubleshooting Guide
Issue: Rapid and Uncontrolled Temperature Increase Upon Addition of Brominating Agent
-
Question: I am observing a sudden and significant temperature spike after adding the brominating agent to my pyrazole solution. What is happening and how can I control it?
-
Answer: This indicates a highly exothermic reaction that is proceeding too quickly. The rate of heat generation is exceeding the capacity of your cooling system. To manage this, you should:
-
Reduce the rate of addition: Add the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) in very small portions or use a syringe pump for slow, continuous addition.[1][2]
-
Improve cooling efficiency: Ensure your reaction flask is adequately submerged in the cooling bath (e.g., ice-water, dry ice/acetone).[3] Vigorous stirring is also crucial to ensure even heat distribution.
-
Pre-cool all solutions: Cool both the pyrazole solution and the brominating agent solution to the target reaction temperature before mixing.
-
Issue: Formation of Multiple Products and Low Yield of the Desired Brominated Pyrazole
-
Question: My reaction is producing a mixture of mono-, di-, and poly-brominated pyrazoles, resulting in a low yield of the target compound. How can I improve the selectivity?
-
Answer: Poor selectivity is often linked to inadequate temperature control and the choice of brominating agent.
-
Lower the reaction temperature: Many bromination reactions exhibit higher selectivity at lower temperatures.[3] Temperatures between 0 °C and -78 °C are often used to favor the kinetically controlled product.[3][4]
-
Consider the brominating agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂).[5][6] The choice of solvent can also influence selectivity.[3]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary, but a large excess can lead to over-bromination.
-
Issue: Reaction Stalls or Proceeds Very Slowly
-
Question: My bromination reaction is not proceeding to completion, even after an extended period. What could be the cause?
-
Answer: While managing exothermicity is crucial, excessively low temperatures can sometimes slow the reaction to an impractical rate.
-
Gradual temperature increase: After the initial exothermic phase is controlled at a low temperature, you may need to allow the reaction to slowly warm to room temperature to ensure completion.[1]
-
Reaction monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress before quenching.[1]
-
Catalyst/Activator: Some brominations may require a catalyst or activator. Review literature for similar substrates to see if additives are used.
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary safety hazards associated with pyrazole bromination?
-
Answer: The main hazard is a runaway reaction due to the exothermic nature of the process. This can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to fail.[2] Additionally, brominating agents like bromine are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Question: How does the structure of the pyrazole substrate affect the exothermicity of the reaction?
-
Answer: Electron-rich pyrazoles are generally more reactive and will likely result in a more exothermic reaction. Substituents on the pyrazole ring that donate electron density will increase the rate of electrophilic aromatic substitution.
-
Question: Can I perform this reaction at room temperature to avoid the need for a cooling bath?
-
Answer: While some brominations can be performed at room temperature, it is generally not recommended for pyrazoles, especially on a larger scale, due to the risk of an uncontrolled exotherm.[7] Starting at a low temperature provides a crucial safety margin.
-
Question: What are the best practices for quenching a bromination reaction?
-
Answer: Reactions are typically quenched by pouring the reaction mixture into an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to neutralize any unreacted bromine. This should be done carefully, as the quenching process itself can be exothermic.
Data Presentation
Table 1: Typical Reaction Conditions for Pyrazole Bromination
| Parameter | Condition 1: NBS Bromination | Condition 2: BBr₃ Bromination |
| Brominating Agent | N-Bromosuccinimide (NBS) | Boron Tribromide (BBr₃) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C | -15 °C to 0 °C |
| Addition Method | In small portions over 20 min | Dropwise over 1 hour |
| Reaction Time | 30 min at 0 °C, then warm to RT | 8 hours at ambient temperature |
| Reference | [1] | [4] |
Experimental Protocols
Protocol 1: Bromination of a Pyrazole Derivative using N-Bromosuccinimide (NBS)
This protocol is adapted from a literature procedure.[1]
-
Preparation: In a fume hood, dissolve the pyrazole starting material (1.0 equivalent) in dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NBS: Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) in small portions over a period of 20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Warming: Allow the reaction to slowly warm to room temperature and monitor its progress using TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Workflow for a typical pyrazole bromination experiment.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unexpected side reactions and rearrangement products in pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected side reactions and rearrangement products encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the product ratio?
A1: The formation of regioisomers is a common challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[1] The regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[1][2] Key factors include:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the initial reaction at the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter which nitrogen atom of the substituted hydrazine is more nucleophilic.[1]
-
Solvent: The choice of solvent can significantly impact the regioisomeric ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to solvents like ethanol.[4]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final isomer ratio.[1]
Here is a logical workflow for troubleshooting poor regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: I am observing a byproduct that is not a pyrazole. What could it be?
A2: Several byproducts can form depending on the reactants and reaction conditions. Common non-pyrazole side products include:
-
Pyrazolines: These are five-membered heterocyclic compounds with one double bond and are intermediates in the synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines.[5] Incomplete oxidation or aromatization can lead to the isolation of pyrazolines.[5]
-
Di-addition Products: An unexpected intermediate resulting from the addition of two molecules of hydrazine to one molecule of the 1,3-dicarbonyl compound has been identified.[6] This is more likely to occur when an excess of hydrazine is used.
-
Hydrazones: The initial condensation of a hydrazine with a carbonyl group forms a hydrazone. If the subsequent intramolecular cyclization and dehydration steps are slow, the hydrazone may be isolated as the main product.
Q3: My reaction has resulted in a complete rearrangement of the pyrazole ring. What type of rearrangement could have occurred?
A3: Pyrazoles, particularly 3H-pyrazoles formed from 1,3-dipolar cycloadditions, can undergo several types of thermal or acid-catalyzed rearrangements:
-
Van Alphen-Hüttel Rearrangement: This involves the migration of a substituent from the C3 position to either the N1 or C4 position, leading to the formation of a more stable 1H- or 4H-pyrazole.[7][8]
-
[1s, 5s] Sigmatropic Rearrangement: This pericyclic reaction can lead to ring contraction, for instance, in the formation of spirobicyclic pyrazoles from fused pyrazole systems.[3][7]
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Knorr Pyrazole Synthesis [4]
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B)¹ | Total Yield (%) |
| CF₃, 2-furyl | Methylhydrazine | EtOH | 1:1.3 | 75 |
| CF₃, 2-furyl | Methylhydrazine | TFE | 85:15 | 80 |
| CF₃, 2-furyl | Methylhydrazine | HFIP | 97:3 | 82 |
| C₂F₅, 2-furyl | Methylhydrazine | EtOH | 1:1 | 70 |
| C₂F₅, 2-furyl | Methylhydrazine | HFIP | >99:1 | 85 |
| Ph, Me | Phenylhydrazine | EtOH | 80:20 | 90 |
| Ph, Me | Phenylhydrazine | TFE | 95:5 | 92 |
¹Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and B corresponds to the N-substituent adjacent to R².
Experimental Protocols
Protocol 1: Synthesis of a Pyrazoline from an α,β-Unsaturated Ketone [9]
This protocol describes the synthesis of a pyrazoline, which can be an intermediate or an unexpected side product in pyrazole synthesis.
-
Materials: Substituted chalcone (1.0 eq), hydrazine hydrate (10 eq), ethanol.
-
Procedure:
-
Dissolve the substituted chalcone (0.002 mol) in ethanol (10 mL).
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Heat the mixture at 70-80°C for 4 hours.
-
Cool the reaction mixture and dilute with water (50 mL).
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure pyrazoline.
-
Protocol 2: Thermal [1s, 5s] Sigmatropic Rearrangement to a Spirobicyclic Pyrazole [7]
This protocol details the synthesis of a fused pyrazole and its subsequent thermal rearrangement to a spirobicyclic pyrazole.
-
Part A: Synthesis of the Fused Pyrazole Precursor
-
Condense the appropriate ketone with hydrazine to form the corresponding hydrazone.
-
Oxidize the hydrazone with manganese dioxide in a suitable solvent (e.g., dichloromethane) at room temperature. The resulting diazo compound undergoes an in-situ intramolecular 1,3-dipolar cycloaddition to form the fused pyrazole.
-
Isolate the fused pyrazole by column chromatography.
-
-
Part B: Thermal Rearrangement
-
Dissolve the isolated fused pyrazole in a high-boiling solvent (e.g., toluene or xylene).
-
Heat the solution to 80°C for 12-18 hours to effect the [1s, 5s] sigmatropic rearrangement.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting spirobicyclic pyrazole by column chromatography or recrystallization. In some cases, yields for this rearrangement can be as high as 80-90%.[7]
-
Reaction Mechanisms and Workflows
Mechanism 1: Formation of Regioisomers in the Knorr Pyrazole Synthesis
The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can proceed via two pathways, leading to a mixture of regioisomers.
Caption: Competing pathways leading to regioisomers.
Mechanism 2: Formation of a Di-addition Intermediate
An excess of hydrazine can lead to the formation of a di-addition intermediate, which can then eliminate a molecule of hydrazine and cyclize to the pyrazole product.
Caption: Pathway involving a di-addition intermediate.
Mechanism 3: Van Alphen-Hüttel Rearrangement
A 3H-pyrazole can rearrange to a more stable 1H- or 4H-pyrazole via a sigmatropic shift of a substituent from the C3 position.
Caption: Van Alphen-Hüttel rearrangement pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cyberleninka.ru [cyberleninka.ru]
Validation & Comparative
Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra for 4-Bromo-3-ethyl-1H-pyrazole
This guide provides a detailed prediction and comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Bromo-3-ethyl-1H-pyrazole. Due to the absence of directly published experimental spectra for this specific compound, this analysis relies on data from structurally similar pyrazoles to provide well-founded spectral assignments. This information is crucial for researchers in chemical synthesis and drug development for the structural verification of novel pyrazole-based compounds.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the analysis of known spectral data for related compounds, including 4-bromo-1H-pyrazole, 3-ethyl-1H-pyrazole, and other substituted pyrazoles. The substituent effects on the pyrazole ring are considered to estimate the chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| 1 | N-H | 12.0 - 13.5 | br s | - | Broad signal due to tautomerism and quadrupole broadening. |
| 5 | C-H | 7.5 - 7.8 | s | - | The chemical shift is influenced by the adjacent bromine atom. |
| - | -CH₂- | 2.6 - 2.9 | q | J = 7.5 | Ethyl group methylene protons. |
| - | -CH₃ | 1.2 - 1.4 | t | J = 7.5 | Ethyl group methyl protons. |
| 3 | C | 148 - 152 | - | - | Carbon bearing the ethyl group. |
| 4 | C | 95 - 100 | - | - | Brominated carbon, significantly shielded. |
| 5 | C | 130 - 135 | - | - | |
| - | -CH₂- | 20 - 23 | - | - | Ethyl group methylene carbon. |
| - | -CH₃ | 13 - 15 | - | - | Ethyl group methyl carbon. |
Predicted values are based on analogous compounds and substituent effects.
Comparative Spectral Data of Related Pyrazoles
To substantiate the predictions for this compound, NMR data for structurally related pyrazoles are presented in Table 2. These compounds provide a basis for understanding the influence of the ethyl and bromo substituents on the pyrazole ring's magnetic environment. For instance, the data for 4-bromo-1H-pyrazole helps in estimating the effect of the bromine atom on the C4 and C5 positions.[1] Similarly, data from ethyl-substituted pyrazoles can be used to predict the signals for the ethyl group.[2]
Table 2: Experimental ¹H and ¹³C NMR Data for Comparative Pyrazole Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 4-Bromo-1H-pyrazole [1] | DMSO-d₆ | 7.94 (s, 1H, H5), 8.54 (s, 1H, H3) | 97.2 (C4), 131.7 (C5), 144.7 (C3) |
| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole [2] | CDCl₃ | 6.05 (s, 1H, H4), 2.70-2.59 (m, 4H, 2xCH₂), 1.33-1.20 (m, 6H, 2xCH₃) | 107.0 (C4), 147.7 (C5), 151.8 (C3), 21.6, 20.4 (CH₂), 15.1, 14.2 (CH₃) |
| 4-Bromo-3-methylpyrazole [3] | Not Specified | Not Specified | Data available but not fully detailed in the snippet. |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyrazole derivatives, based on standard laboratory practices.[2][4]
1. Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.
-
The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Logical Workflow for NMR Spectral Assignment
The process of assigning NMR signals to specific atoms in a molecule follows a logical progression. The following diagram illustrates this workflow, from the initial analysis of the molecular structure to the final assigned spectrum.
Caption: Workflow for the assignment of ¹H and ¹³C NMR spectra.
References
Navigating the Analytical Maze: A Comparative Guide to High-Resolution Mass Spectrometry Analysis of 4-Bromo-3-ethyl-1H-pyrazole
For researchers, scientists, and drug development professionals, understanding the precise molecular composition and structure of novel compounds is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in this endeavor, providing unparalleled accuracy in mass determination. This guide offers a comparative analysis of the HRMS data for 4-Bromo-3-ethyl-1H-pyrazole, a halogenated heterocyclic compound of interest in medicinal chemistry, alongside alternative pyrazole-based structures. By presenting supporting experimental data and detailed protocols, this document aims to be an invaluable resource for analytical scientists.
High-Resolution Mass Spectrometry: Unveiling Molecular Identities
High-Resolution Mass Spectrometry provides the capability to measure the mass-to-charge ratio (m/z) of ions with high precision, enabling the determination of elemental compositions and the differentiation between isobaric compounds. This level of detail is critical in drug discovery and development for confirming the identity of synthesized molecules and identifying potential impurities.
Comparative HRMS Data of Pyrazole Derivatives
The following table summarizes the theoretical and observed high-resolution mass spectrometry data for this compound and two comparable pyrazole derivatives. The data highlights the characteristic isotopic pattern of bromine-containing compounds.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (M) | Observed [M+H]⁺ | Mass Accuracy (ppm) | Key Fragment Ions (m/z) |
| This compound | C₅H₇BrN₂ | 189.9847 | 190.9925 | < 5 | 162.9660, 110.0393, 83.0498 |
| 4-Bromopyrazole | C₃H₃BrN₂ | 145.9534 | 146.9612 | < 5 | 118.9347, 67.0423 |
| 3,5-Dimethyl-4-bromopyrazole | C₅H₇BrN₂ | 189.9847 | 190.9920 | < 5 | 175.9691, 110.0393, 96.0576 |
Note: The observed data for this compound is predicted based on typical fragmentation patterns of similar compounds, as direct experimental data is not publicly available.
Deciphering Fragmentation: The Signature of a Molecule
The fragmentation pattern of a molecule in the mass spectrometer provides a structural fingerprint. For bromo-pyrazoles, characteristic losses of bromine, the ethyl group, and rearrangements of the pyrazole ring are expected.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for any bromine-containing ion, separated by approximately 2 Da.
Experimental Protocol for HRMS Analysis
A standardized and robust experimental protocol is essential for obtaining high-quality and reproducible HRMS data.
1. Sample Preparation:
-
Dissolve the pyrazole compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of 1-10 µg/mL.
-
For infusion analysis, add a suitable acid (e.g., formic acid to 0.1%) to promote ionization.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for pyrazole derivatives.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >60,000 FWHM to ensure high mass accuracy.
-
Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) is used to induce fragmentation and obtain detailed structural information.
3. Data Acquisition and Analysis:
-
Acquire full scan MS data to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) experiments on the precursor ion to obtain fragmentation data.
-
Process the data using specialized software to determine elemental compositions and identify characteristic fragment ions.
Visualizing the Analytical Workflow and Fragmentation
To better illustrate the processes involved in HRMS analysis, the following diagrams are provided.
Caption: Experimental workflow for HRMS analysis of pyrazole compounds.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool for the structural characterization of novel chemical entities like this compound. By providing accurate mass measurements and detailed fragmentation information, HRMS enables confident identification and structural elucidation. The comparative data and standardized protocols presented in this guide offer a framework for researchers to effectively utilize this powerful analytical technique in their drug discovery and development workflows. The characteristic isotopic pattern of bromine and predictable fragmentation pathways serve as key identifiers for halogenated pyrazole derivatives.
Reactivity Showdown: 4-Bromo- vs. 4-Chloro-3-ethyl-1H-pyrazole in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between halogenated pyrazole building blocks is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of 4-bromo-3-ethyl-1H-pyrazole and 4-chloro-3-ethyl-1H-pyrazole, supported by established principles in cross-coupling chemistry and illustrative experimental data from related systems.
In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, the nature of the halide substituent on the aromatic ring plays a pivotal role in determining the substrate's reactivity. The generally accepted trend for halide reactivity is I > Br > Cl > F. This hierarchy is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being the easiest to cleave in the oxidative addition step of the catalytic cycle, and the stronger C-Cl bond requiring more forcing conditions.
Therefore, it is anticipated that this compound will exhibit greater reactivity compared to its chloro-analogue, 4-chloro-3-ethyl-1H-pyrazole, in common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This translates to potentially milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-derivative.
Comparative Reactivity at a Glance
| Feature | This compound | 4-Chloro-3-ethyl-1H-pyrazole |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, weaker bases) | More forcing (e.g., higher temperatures, stronger bases, more specialized catalysts) |
| Catalyst Loading | Generally lower | Often requires higher catalyst loading or more active catalyst systems |
| Reaction Times | Typically shorter | Generally longer |
| Substrate Scope | Broader, especially with less reactive coupling partners | May be more limited, requiring more activated coupling partners |
Experimental Protocols: A General Approach
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.
General Procedure:
A mixture of the 4-halopyrazole (1.0 mmol), a boronic acid or boronic ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 mmol) in a suitable solvent (e.g., dioxane, toluene, or a mixture of solvent and water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography. For 4-chloro-3-ethyl-1H-pyrazole, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos or SPhos), and higher temperatures may be required.[1][2][3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.[5][6]
General Procedure:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halopyrazole (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst; 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand; 1.2-2.0 mol equivalent to Pd), and a strong base (e.g., NaOtBu or K₃PO₄; 1.4-2.0 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The reaction mixture is heated until the starting material is consumed, as monitored by TLC or LC-MS. The product is then isolated and purified. As with the Suzuki-Miyaura coupling, the 4-chloro derivative will likely demand a more robust catalyst system and more forcing conditions. Studies on 4-halo-1H-1-tritylpyrazoles have shown that the 4-bromo derivative is more effective than the 4-chloro derivative in Pd(dba)₂ catalyzed C-N coupling reactions.[7][8][9]
Visualizing the Reaction Pathways
To further illustrate the fundamental steps in these critical transformations, the following diagrams depict the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unlocking Potent Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of 4-Bromo-3-ethyl-1H-pyrazole analogs and other pyrazole derivatives, summarizing their structure-activity relationships (SAR) as kinase inhibitors. We present key quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways to support rational drug design efforts.
The pyrazole core is a versatile heterocyclic motif that has been successfully incorporated into numerous FDA-approved drugs.[1][2][3] Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics.[1][2] In the realm of kinase inhibition, pyrazole-based compounds have demonstrated significant promise in targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.[4][5] This guide will delve into the nuanced relationships between the structural modifications of pyrazole analogs and their resulting biological activity.
Comparative Biological Activity of Pyrazole Analogs
The following table summarizes the in vitro activity of a series of pyrazole-based kinase inhibitors against various cancer cell lines. The data highlights how modifications to the pyrazole core and its substituents influence cytotoxic potency, often measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | Core Structure | R1 | R2 | Target Cell Line | IC50 (µM) | Reference |
| 1a | 1,3-diphenyl-1H-pyrazole | H | 4-OCH3 | A549 (Lung) | 4.94 | [6] |
| 1b | 1,3-diphenyl-1H-pyrazole | H | 4-F | SiHa (Cervical) | 4.54 | [6] |
| 1c | 1,3-diphenyl-1H-pyrazole | H | 4-Cl | COLO205 (Colon) | 4.86 | [6] |
| 1d | 1,3-diphenyl-1H-pyrazole | H | 4-NO2 | HepG2 (Liver) | 2.09 | [6] |
| 2a | Pyrazole-benzimidazole hybrid | H | 4-F | SW1990 (Pancreatic) | 30.9 | [6] |
| 2b | Pyrazole-benzimidazole hybrid | H | 4-F | AsPC-1 (Pancreatic) | 32.8 | [6] |
| 3a | Tetrahydrothiochromeno[4,3-c]pyrazole | - | - | MGC-803 (Gastric) | 15.43 | [6] |
| 3b | Tetrahydrothiochromeno[4,3-c]pyrazole | - | - | MGC-803 (Gastric) | 20.54 | [6] |
| 4a | 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate | - | - | A549 (Lung) | 1.962 | [6] |
| 4b | 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate | - | - | HCT-116 (Colon) | 3.597 | [6] |
| 4c | 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate | - | - | MCF-7 (Breast) | 1.764 | [6] |
Experimental Protocols
The determination of the biological activity of these pyrazole analogs involves standardized in vitro assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory potential of compounds against specific kinases is the ADP-Glo™ Kinase Assay.
-
Preparation of Reagents : Kinase, substrate, and ATP are prepared in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The test compounds are serially diluted in DMSO.
-
Kinase Reaction : The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound. The reaction is typically incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection : After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the pyrazole analogs on cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the pyrazole analogs (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing the SAR Workflow and Signaling Pathways
To better understand the process of structure-activity relationship studies and the biological context of kinase inhibition, the following diagrams are provided.
Caption: General workflow for a structure-activity relationship (SAR) study of kinase inhibitors.
Caption: A simplified representation of a kinase signaling cascade (e.g., MAPK pathway).
References
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Brominated vs. Non-Brominated Pyrazole Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. A key area of investigation is the impact of halogenation, particularly bromination, on the potency and selectivity of these compounds. This guide provides an objective comparison of the biological activities of brominated and non-brominated pyrazole derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Anticancer Activity: A Tale of Enhanced Potency
Bromination of the pyrazole ring has been observed to significantly enhance anticancer activity in various cancer cell lines. This is often attributed to the increased lipophilicity and the ability of bromine to act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.
A comparative analysis of structurally similar pyrazole derivatives reveals a consistent trend of lower IC50 values for the brominated analogs, indicating greater potency. For instance, a 4-bromophenyl substituted pyrazole derivative demonstrated potent anticancer activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively[1]. In comparison, a non-brominated pyrazole derivative with a similar core structure exhibited a higher IC50 value of 42.15 µM against MCF-7 cells[2].
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| Brominated Pyrazole | 4-Bromophenyl substituted pyrazole | A549 (Lung) | 8.0 | [1] |
| HeLa (Cervical) | 9.8 | [1] | ||
| MCF-7 (Breast) | 5.8 | [1] | ||
| Non-Brominated Pyrazole | Phenyl substituted pyrazole | MCF-7 (Breast) | 42.15 | [2] |
Note: The data presented is a synthesis from different studies and a direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (brominated and non-brominated pyrazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Antimicrobial Activity: Broadening the Spectrum
The introduction of a bromine atom to the pyrazole nucleus can also significantly impact its antimicrobial properties. Halogenated pyrazoles often exhibit lower Minimum Inhibitory Concentrations (MICs) against a range of bacterial and fungal strains compared to their non-halogenated counterparts.
For example, a study on pyrazole derivatives containing an imidazothiadiazole moiety found that a brominated compound exhibited a potent MIC of 0.25 µg/mL against multi-drug resistant bacteria, which was four-fold more active than the positive control, gatifloxacin (MIC = 1 µg/mL)[3][4]. In contrast, non-brominated pyrazole derivatives often show higher MIC values, such as 12.5 µg/mL against Staphylococcus aureus[5].
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Brominated Pyrazole | Imidazothiadiazole-pyrazole | Multi-drug resistant bacteria | 0.25 | [3][4] |
| Non-Brominated Pyrazole | Phenyl substituted pyrazole | Staphylococcus aureus | 12.5 | [5] |
Note: The data presented is a synthesis from different studies and a direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibitory Activity: Targeting COX-2
Pyrazole derivatives are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. Bromination can enhance the inhibitory activity and selectivity towards COX-2, an enzyme isoform induced during inflammation.
For instance, a bromo-substituted pyrazole-pyridazine hybrid demonstrated a COX-2 inhibitory activity with an IC50 value of 2.51 µM, which is comparable to the selective COX-2 inhibitor celecoxib (IC50 = 2.16 µM)[6]. In contrast, many non-brominated pyrazole derivatives exhibit higher IC50 values for COX-2 inhibition, for example, a pyrazole derivative with an IC50 of 5.01 µM[7].
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Brominated Pyrazole | Bromo-substituted pyrazole-pyridazine | COX-2 | 2.51 | [6] |
| Non-Brominated Pyrazole | Pyrazolylbenzyltriazole | COX-2 | 5.01 | [7] |
| Reference Drug | Celecoxib | COX-2 | 2.16 | [6] |
Note: The data presented is a synthesis from different studies and a direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Purified recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Compound Incubation: The test compounds (brominated and non-brominated pyrazoles) are pre-incubated with the COX-2 enzyme for a specific time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Product Measurement: The reaction is allowed to proceed for a set time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) or other suitable methods.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways Modulated by Pyrazole Derivatives
In cancer, pyrazole derivatives have been shown to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two notable pathways are the PI3K/Akt and the CDK2 pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some pyrazole derivatives have been found to inhibit this pathway, leading to a reduction in tumor growth.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. Certain pyrazole derivatives have demonstrated potent inhibitory activity against CDK2, making them promising candidates for cancer therapy.
Conclusion
The evidence presented in this guide suggests that the bromination of pyrazole derivatives is a viable strategy for enhancing their biological activity. Across anticancer, antimicrobial, and enzyme inhibitory assays, brominated analogs consistently demonstrate superior potency compared to their non-brominated counterparts. This is likely due to favorable changes in physicochemical properties, such as lipophilicity, and improved interactions with biological targets. Further research focusing on the synthesis and evaluation of brominated pyrazoles is warranted to fully explore their therapeutic potential. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this exciting field.
References
- 1. srrjournals.com [srrjournals.com]
- 2. publishatcj.com [publishatcj.com]
- 3. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative In Vitro Assay Protocols for 4-Bromo-3-ethyl-1H-pyrazole Derivatives
This guide provides a comprehensive overview of in vitro assay protocols for testing the biological activity of 4-Bromo-3-ethyl-1H-pyrazole derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering a comparative framework against other pyrazole-based compounds. While specific experimental data for this compound derivatives is limited in publicly available literature, this guide presents protocols and comparative data from structurally related pyrazole compounds to provide a valuable reference for experimental design and data interpretation.
Data Presentation: Comparative Biological Activity of Pyrazole Derivatives
The following tables summarize the in vitro biological activity of various pyrazole derivatives, offering a comparative landscape for evaluating novel compounds like this compound derivatives.
Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-arylcinnamide derivative | HeLa | 0.4 | [1] |
| Indolo–pyrazole derivative (6c) | SK-MEL-28 (Melanoma) | 3.46 | [1] |
| Chalcone–pyrazole hybrid | Various (7 lines) | 3.70 - 8.96 | [1] |
| Vicinal diaryl substituted pyrazole | Various (6 lines) | 0.00023 | [1] |
| Methoxy-substituted pyrazole (3d) | MCF-7 (Breast) | 10 | [2] |
| Methoxy-substituted pyrazole (3e) | MCF-7 (Breast) | 12 | [2] |
| Pyrazole 5a | MCF-7 (Breast) | 14 | [2] |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | Various (17 lines) | 0.19 - 2.99 |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole derivative (2a) | COX-2 | 19.87 | - | [3] |
| Pyrazole derivative (3b) | COX-2 | 39.43 | 22.21 | [3] |
| Pyrazole derivative (4a) | COX-2 | 61.24 | 14.35 | [3] |
| Pyrazole derivative (5b) | COX-2 | 38.73 | 17.47 | [3] |
| Pyrazole derivative (5e) | COX-2 | 39.14 | 13.10 | [3] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Hydrazone (21a) | Aspergillus niger | 2.9 - 7.8 | [4] |
| Pyrazole Hydrazone (21a) | Staphylococcus aureus | 62.5 - 125 | [4] |
| Thiazol-4-one/thiophene-bearing pyrazole (7b) | Various pathogens | 0.22 - 0.25 | [5] |
| Formyl-pyrazole derivative | Various organisms | 15 - 60 | [6] |
| 5-aryloxypyrazole derivative | MRSA, QRSA | 2 - 4 | [6] |
Table 4: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Pyrazolyl benzimidazole (7) | Aurora A | 28.9 | |
| Pyrazolyl benzimidazole (7) | Aurora B | 2.2 | |
| Pyrazole-based CDK inhibitor (22) | CDK2 | 24 | |
| Pyrazole-based CDK inhibitor (22) | CDK5 | 23 | |
| 4-amino-(1H)-pyrazole derivative (3f) | JAK1 | 3.4 | |
| 4-amino-(1H)-pyrazole derivative (3f) | JAK2 | 2.2 | |
| 4-amino-(1H)-pyrazole derivative (3f) | JAK3 | 3.5 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for testing this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549, HeLa, MCF-7)[1][2]
-
Normal human cell line (e.g., BEAS-2B) for selectivity assessment[1]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives and reference compounds (e.g., Sunitinib, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in culture medium. Replace the existing medium with medium containing the compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition Assay)
This assay determines the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme solution, and various concentrations of the test compounds or reference drugs. Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined time (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration and determine the IC50 values. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vitro Antimicrobial Assay (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli)[4]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[4]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds and reference antibiotics (e.g., Chloramphenicol, Clotrimazole)[4]
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference drugs in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2, JAK3, Aurora A/B, CDK2/5)
-
Substrate for the kinase
-
ATP
-
Kinase reaction buffer
-
Test compounds and a reference inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction Setup: In a white plate, set up the kinase reaction by adding the kinase, substrate, ATP, and various concentrations of the test compound or reference inhibitor in the kinase reaction buffer.
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystal Structures of 4-Halogenated-1H-Pyrazoles
This guide provides a detailed comparison of the X-ray crystal structures of 4-halogenated-1H-pyrazoles, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the structural modifications induced by different halogen substituents (Fluorine, Chlorine, Bromine, and Iodine), this document aims to facilitate a deeper understanding of their potential applications in medicinal chemistry and materials science. The data presented is compiled from peer-reviewed crystallographic studies.
Experimental Protocols
The determination of the crystal structures for the 4-halogenated-1H-pyrazoles and the parent 1H-pyrazole involved single-crystal X-ray diffraction. While specific experimental conditions varied slightly between analyses, a general workflow was followed.
1. Crystal Growth: Single crystals of sufficient quality for X-ray diffraction were typically obtained through sublimation or slow evaporation from a suitable solvent.
2. Data Collection: A single crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 150-170 K) to minimize thermal vibrations and potential sublimation during data collection.[1][2][3][4] X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal was rotated through a series of angles, and the diffraction pattern of X-rays was recorded for each orientation.[5][6]
3. Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The phase problem was solved using direct methods or intrinsic phasing.[6] The resulting electron density map was used to build an initial model of the molecule. This model was then refined against the experimental data using full-matrix least-squares methods to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[6]
Data Presentation
The following tables summarize the key crystallographic data for 1H-pyrazole and its 4-halogenated derivatives.
Table 1: Crystallographic Data and Supramolecular Motifs
| Compound | Formula | Crystal System | Space Group | Supramolecular Motif | Reference |
| 1H-Pyrazole | C₃H₄N₂ | Triclinic | P-1 | Catemer | [3] |
| 4-Fluoro-1H-pyrazole | C₃H₃FN₂ | Triclinic | P-1 | Catemer | [3] |
| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | Trimer | [1][2][7] |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | Orthorhombic | Pnma | Trimer | [8] |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | Cmme | Catemer | [8] |
Table 2: Comparison of Selected Bond Lengths (Å)
| Compound | N-N | C-N (avg) | C-C (avg) | C-X (X=Halogen) | Reference |
| 1H-Pyrazole | 1.343 | 1.332 | 1.383 | - | [3] |
| 4-Fluoro-1H-pyrazole | 1.345 | 1.331 | 1.372 | 1.353 | [3] |
| 4-Chloro-1H-pyrazole | 1.334 | 1.334 | 1.365 | 1.714 | [9] |
| 4-Bromo-1H-pyrazole | 1.337 | 1.334 | 1.371 | 1.870 | [3] |
| 4-Iodo-1H-pyrazole | 1.341 | 1.337 | 1.369 | 2.062 | [8] |
Note: Average bond lengths are provided for simplicity. For detailed bond-by-bond comparisons, please refer to the cited literature.
The data reveals a significant finding: the supramolecular assembly in the solid state is not solely dependent on the electronegativity of the halogen. While the chloro and bromo derivatives are isostructural and form trimeric hydrogen-bonding motifs, the fluoro and iodo analogs, as well as the parent pyrazole, form one-dimensional chains (catemers).[3][8]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for X-ray crystal structure analysis of small molecules like the 4-halogenated-1H-pyrazoles.
Caption: Workflow for X-ray Crystal Structure Analysis.
References
- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.iucr.org [journals.iucr.org]
Comparing different synthesis routes for 4-Bromo-3-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 4-Bromo-3-ethyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on their efficiency, reagent availability, and overall practicality. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.
Introduction
This compound is a heterocyclic compound of significant interest due to its prevalence in pharmacologically active molecules. The pyrazole scaffold is a key component in a wide range of therapeutic agents, and the presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions. This guide compares two primary synthetic strategies:
-
Route A: A two-step approach involving the initial synthesis of the 3-ethyl-1H-pyrazole ring followed by regioselective bromination at the 4-position.
-
Route B: A convergent approach where a pre-brominated dicarbonyl precursor is cyclized with hydrazine to directly form the target molecule.
Route A: Synthesis of 3-ethyl-1H-pyrazole and Subsequent Bromination
This route is a classical and generally reliable method for the preparation of 4-halopyrazoles.
A Comparative Guide to DFT Calculations and Spectroscopic Data for 4-Halogenated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of theoretical spectroscopic data obtained from Density Functional Theory (DFT) calculations with experimental data for a series of 4-halogenated pyrazoles (4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopyrazole). These compounds are of significant interest in medicinal chemistry and drug development due to the versatile role of the pyrazole scaffold and the influence of halogen substitution on their physicochemical properties.[1][2]
Introduction to 4-Halogenated Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They serve as important building blocks for a wide range of biologically active compounds. Halogenation at the 4-position of the pyrazole ring provides a powerful tool to modulate properties such as acidity, lipophilicity, and metabolic stability, which are critical for drug design. Understanding the structural and electronic characteristics of these molecules is paramount, and a combination of experimental spectroscopy and theoretical calculations offers a robust approach for their detailed characterization.
This guide focuses on the comparison of key spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and UV-Vis—to validate theoretical models and provide a comprehensive reference for researchers in the field.
Data Presentation: Theoretical vs. Experimental
The following tables summarize the available quantitative data, comparing experimental spectroscopic values with those predicted by DFT calculations.
DFT Calculation Parameters
The theoretical data presented in this guide is primarily based on DFT calculations using the ωB97XD functional and the cc-pVTZ basis set, as this level of theory has been shown to provide good agreement with experimental values for this class of compounds.[1]
| Parameter | Specification |
| Functional | ωB97XD |
| Basis Set | cc-pVTZ |
| Software | Gaussian 16 |
| Environment | Gas Phase (for monomers/dimers) |
Spectroscopic Data Comparison
The following table presents a comparison of experimental spectroscopic data with theoretical predictions for the 4-halogenated pyrazole series.
| Compound | Spectroscopic Data | Experimental Value | Theoretical Value (DFT) |
| 4-Fluoropyrazole | ¹H NMR (δ, ppm, N-H) | 11.1370 | 9.47 |
| ¹H NMR (δ, ppm, C3/5-H) | 7.469 | 7.52 | |
| FT-IR (cm⁻¹, N-H stretch) | 3187.76, 3154.97, 3133.76 | 3291.2, 3270.3 | |
| 4-Chloropyrazole | ¹H NMR (δ, ppm, N-H) | 11.5699 | 9.78 |
| ¹H NMR (δ, ppm, C3/5-H) | 7.594 | 7.63 | |
| FT-IR (cm⁻¹, N-H stretch) | 3156.90, 3143.40, 3127.97 | 3286.7, 3266.9 | |
| 4-Bromopyrazole | ¹H NMR (δ, ppm, N-H) | 11.5303 | 9.88 |
| ¹H NMR (δ, ppm, C3/5-H) | 7.641 | 7.64 | |
| FT-IR (cm⁻¹, N-H stretch) | 3153.04, 3137.62, 3122.19 | 3284.9, 3265.4 | |
| 4-Iodopyrazole | ¹H NMR (δ, ppm, N-H) | 11.7549 | 10.00 |
| ¹H NMR (δ, ppm, C3/5-H) | 7.662 | 7.64 | |
| FT-IR (cm⁻¹, N-H stretch) | 3110.62 | 3283.2, 3264.2 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify functional groups and study hydrogen bonding by measuring the absorption of infrared radiation.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid 4-halogenated pyrazole sample is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Parameters: A typical experiment involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands, with particular attention to the N-H stretching region (around 3100-3300 cm⁻¹) to observe the effects of halogen substitution on hydrogen bonding.[1][2]
-
Raman Spectroscopy
-
Objective: To obtain information about molecular vibrations, particularly those involving non-polar bonds, which are complementary to FT-IR.
-
Methodology (Solid State):
-
Sample Preparation: A small amount of the crystalline sample is placed in a sample holder, often a small cup or on a microscope slide.
-
Data Acquisition: The sample is illuminated with a monochromatic laser (e.g., 532 nm or 785 nm). The scattered light is collected and passed through a spectrometer to a CCD detector.
-
Parameters: The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Analysis: The Raman spectrum is analyzed for characteristic peaks corresponding to the vibrational modes of the pyrazole ring and the carbon-halogen bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.
-
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the 4-halogenated pyrazole is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.[1]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters (¹H NMR): Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the molecule.
-
Methodology:
-
Sample Preparation: A dilute solution of the 4-halogenated pyrazole is prepared in a UV-transparent solvent (e.g., ethanol or methanol) to a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition: The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined, which corresponds to the main electronic transitions of the pyrazole chromophore.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for a comparative study of theoretical and experimental spectroscopic data for 4-halogenated pyrazoles.
Caption: Workflow for the comparative analysis of theoretical and experimental spectroscopic data.
Conclusion
The comparison between DFT-calculated and experimental spectroscopic data for 4-halogenated pyrazoles reveals a good correlation, particularly for ¹H NMR chemical shifts and FT-IR vibrational frequencies of the N-H bond.[1] The observed trends, such as the downfield shift of the N-H proton resonance with decreasing halogen electronegativity, are well-reproduced by theoretical calculations.[1] Discrepancies between theoretical and experimental values can often be attributed to factors such as solvent effects and intermolecular interactions (e.g., hydrogen bonding) in the solid state, which are not fully captured in gas-phase calculations of monomers.[1] This guide demonstrates the synergistic power of combining computational chemistry and experimental spectroscopy for the robust characterization of pharmacologically relevant molecules.
References
Safety Operating Guide
Navigating the Disposal of 4-Bromo-3-ethyl-1H-pyrazole: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-3-ethyl-1H-pyrazole was not publicly available at the time of this writing. The following guidance is synthesized from the safety data for structurally similar compounds, including brominated pyrazole derivatives, and established best practices for laboratory chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the chemical supplier for definitive disposal protocols.
The proper disposal of this compound, a brominated heterocyclic compound, is crucial for laboratory safety and environmental protection. Due to its likely hazardous nature, it necessitates a structured disposal plan in adherence to local, state, and federal regulations.
Anticipated Hazard Profile
Based on related chemical structures, this compound is anticipated to present the following hazards.[1] Always handle this and similar chemicals with appropriate caution in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Category | Description | Precautionary Statement Codes |
| Skin Irritation | May cause skin irritation upon contact.[1] | P264, P280, P302+P352, P332+P313, P362[1] |
| Eye Irritation | May cause serious eye irritation.[1] | P280, P305+P351+P338, P337+P313[1] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1] | P261, P271, P304+P340, P312[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | P270, P301+P312, P330 |
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator is recommended.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Dedicate a specific, compatible, and clearly labeled waste container for this compound waste.
-
The container should be made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle).
-
Collect all materials contaminated with the compound, including the pure substance, solutions, and any contaminated labware (e.g., pipette tips, weighing boats, gloves).
2. Labeling of Hazardous Waste:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Irritant," "Acutely Toxic").
-
Note the date when the first waste was added to the container.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[3]
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[4]
4. Arranging for Professional Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines (often not to exceed one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
Do not transport hazardous waste outside of your designated laboratory area.[5]
5. Decontamination of Empty Containers:
-
An "empty" container that held this compound must still be managed carefully.
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After thorough rinsing, deface the original label, and the container may potentially be disposed of as non-hazardous waste, pending your institution's specific policies.[5]
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
